4-Ethylbenzaldehyde
Description
This compound has been reported in Medicago sativa, Ceratophyllum demersum, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
4-ethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGNSVIICDLXHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047080 | |
| Record name | 4-Ethylbenzaldehyde | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a sweet, bitter-almond odour | |
| Record name | 4-Ethylbenzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
220.00 to 222.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Ethylbenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | 4-Ethylbenzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.980-1.000 | |
| Record name | 4-Ethylbenzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4748-78-1, 53951-50-1 | |
| Record name | 4-Ethylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4748-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004748781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053951501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 4-Ethylbenzaldehyde | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-ETHYLBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/289PPW3SG4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Ethylbenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
4-Ethylbenzaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethylbenzaldehyde, a versatile aromatic aldehyde with applications spanning from flavor and fragrance to potential therapeutic uses. This document details its chemical and physical properties, synthesis, and biological activities, with a focus on data relevant to research and development.
Core Chemical and Physical Data
This compound, a derivative of benzaldehyde (B42025), is a clear, colorless to slightly yellow liquid.[1] Its key identifiers and physicochemical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 4748-78-1 |
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol |
| Density | 0.979 g/mL at 25 °C |
| Boiling Point | 221 °C |
| Flash Point | 92 °C |
| Refractive Index | n20/D 1.539 |
| Solubility | Sparingly soluble in water; soluble in alcohol and other organic solvents. |
| Appearance | Clear colorless to pale yellow liquid |
| Odor | Sweet, bitter-almond like |
Biological Activity and Potential Therapeutic Relevance
While primarily used in the flavor and fragrance industries, this compound has demonstrated several biological activities that are of interest to the scientific and drug development communities.
Nematicidal Activity
Recent studies have highlighted the potent nematicidal effects of this compound against the plant-parasitic nematode Meloidogyne incognita.[2][3] This activity suggests its potential as a lead compound for the development of new, environmentally friendly nematicides.
| Parameter | Value (against M. incognita) |
| LC₅₀ (48h) | 33 µg/mL |
| LC₉₅ (48h) | 88 µg/mL |
| Egg Hatching Inhibition (150 µg/mL, 48h) | 99% reduction |
| Infection and Reproduction Inhibition (1 mL/liter) | Complete inhibition |
Enzyme Inhibition: Mushroom Tyrosinase
This compound has been identified as a competitive inhibitor of the diphenolase activity of mushroom tyrosinase.[4] Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest in the development of treatments for hyperpigmentation disorders. Kinetic studies of 4-substituted benzaldehydes indicate that they act as classical competitive inhibitors of this enzyme.[4]
Genotoxicity
Studies using a zebrafish model have indicated that this compound may have genotoxic effects.[2][5] Exposure to concentrations between 2.75 and 11 mg/L resulted in a significant increase in micronucleus formation.[5] At a concentration of 11 mg/L, it was also observed to cause severe fatty infiltration in the liver of zebrafish.[2][5]
Signaling Pathways of Benzaldehyde Derivatives
While specific signaling pathways for this compound are not extensively documented, research on related benzaldehyde derivatives provides insights into their potential mechanisms of action, particularly in the context of anti-inflammatory and anticancer activities. These compounds have been shown to modulate key signaling cascades.
Experimental Protocols
This section details methodologies for the synthesis, analysis, and biological evaluation of this compound.
Synthesis of this compound
A common laboratory-scale synthesis involves the oxidation of 1-ethyl-4-vinylbenzene.[1]
Procedure:
-
In a 50 mL two-necked round-bottom flask, combine 1-ethyl-4-vinylbenzene (1 mmol) and CoCN catalyst (0.02 g) in MeCN (5.0 mL) with stirring.
-
Slowly add 30 wt% H₂O₂ (0.34 g) to the reaction mixture.
-
Increase the reaction temperature to 65 °C and maintain with continuous stirring for 6 hours.
-
Upon completion, separate the catalyst by centrifugation.
-
Extract the product with EtOAc and wash with saturated aqueous NaCl.
-
Dry the organic phase with Na₂SO₄.
-
Purify the crude product by column chromatography to yield this compound.
Analytical Method: Reverse-Phase HPLC
This compound can be analyzed using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[6]
-
Column: Newcrom R1 or a similar C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier such as phosphoric acid or formic acid (for MS compatibility).
-
Detection: UV detection.
-
Mode: Isocratic elution.
This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.
Nematicidal Activity Assay
The nematicidal activity of this compound can be assessed through in vitro and soil fumigant assays.
In Vitro Assay:
-
Prepare solutions of this compound at various concentrations.
-
Expose second-stage juveniles (J2s) of M. incognita to the solutions in a suitable vessel (e.g., petri dishes).
-
Incubate for a defined period (e.g., 48 hours).
-
Assess nematode mortality under a microscope to determine LC₅₀ and LC₉₅ values.
Soil Fumigant Assay:
-
Incorporate this compound into nematode-infested soil at various concentrations.
-
Plant a susceptible host plant (e.g., tomato) in the treated soil.
-
After a suitable growth period, assess nematode infection and reproduction by counting root knots and eggs.
Tyrosinase Inhibition Assay
The inhibitory effect of this compound on mushroom tyrosinase can be determined spectrophotometrically.
-
Prepare a reaction mixture containing phosphate (B84403) buffer, L-DOPA (as the substrate), and mushroom tyrosinase enzyme.
-
Add this compound at various concentrations to the reaction mixture.
-
Monitor the formation of dopachrome (B613829) by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time.
-
Determine the kinetic parameters of inhibition (e.g., Kᵢ) by analyzing the reaction rates at different substrate and inhibitor concentrations.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in organic synthesis. It has been utilized in the microwave-assisted synthesis of 4,4′-diaminotriphenylmethanes, which are useful for creating parallel libraries of compounds for screening.[1] Its biological activities, including nematicidal and enzyme inhibitory effects, make it a compound of interest for further investigation in agricultural and pharmaceutical research. The insights from related benzaldehyde derivatives on signaling pathways suggest that this class of compounds may have broader therapeutic potential that warrants exploration.
References
- 1. researchgate.net [researchgate.net]
- 2. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Competitive inhibition of mushroom tyrosinase by 4-substituted benzaldehydes. | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 4-Ethylbenzaldehyde from 4-Ethyltoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-ethylbenzaldehyde (B1584596) from 4-ethyltoluene (B166476). The document details various methodologies, including liquid-phase aerobic oxidation catalyzed by transition metals and N-hydroxyphthalimide (NHPI), as well as alternative stoichiometric oxidation methods. Emphasis is placed on detailed experimental protocols, reaction mechanisms, and a comparative analysis of quantitative data to aid researchers in selecting the most suitable method for their specific applications. The information presented is intended to support professionals in the fields of chemical research, process development, and pharmaceutical manufacturing.
Introduction
This compound is a valuable aromatic aldehyde with applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Its synthesis from the readily available precursor, 4-ethyltoluene, is a topic of significant interest in industrial and academic research. The primary challenge in this transformation lies in the selective oxidation of the benzylic methylene (B1212753) group of the ethyl substituent to an aldehyde, while minimizing over-oxidation to the corresponding carboxylic acid (4-ethylbenzoic acid) and other side products. This guide explores the core methodologies developed to achieve this selective conversion.
Primary Synthesis Methodologies
The synthesis of this compound from 4-ethyltoluene predominantly involves the selective oxidation of the benzylic C-H bond. The most common and industrially relevant methods are catalytic liquid-phase aerobic oxidations.
Liquid-Phase Aerobic Oxidation with Metal Catalysts
The use of transition metal salts, particularly those of cobalt and manganese, as catalysts for the liquid-phase air oxidation of alkylaromatics is a well-established industrial practice.[1][2] These reactions typically proceed via a free-radical mechanism.
Reaction Mechanism:
The catalytic cycle is initiated by the formation of a 4-ethylbenzyl radical. The metal catalyst, in its higher oxidation state (e.g., Co(III) or Mn(III)), abstracts a hydrogen atom from the benzylic position of 4-ethyltoluene. This radical then reacts with molecular oxygen to form a peroxy radical, which can subsequently be converted to this compound through a series of steps involving the formation and decomposition of a hydroperoxide intermediate. The metal catalyst is regenerated during the process.
Key Reaction Steps:
-
Initiation: Abstraction of a benzylic hydrogen from 4-ethyltoluene by the metal catalyst.
-
Propagation: Reaction of the 4-ethylbenzyl radical with O₂ to form a peroxy radical.
-
Intermediate Formation: Formation of 4-ethylbenzyl hydroperoxide.
-
Decomposition: Decomposition of the hydroperoxide to this compound, often facilitated by the metal catalyst.
-
Termination/Side Reactions: Over-oxidation to 4-ethylbenzoic acid or formation of other byproducts.
N-Hydroxyphthalimide (NHPI) Catalyzed Aerobic Oxidation
N-Hydroxyphthalimide (NHPI) has emerged as a highly efficient organocatalyst for the aerobic oxidation of a wide range of organic compounds, including alkylaromatics.[3][4][5] It functions as a radical mediator, often in conjunction with a co-catalyst, to facilitate the oxidation process under milder conditions than traditional metal-catalyzed methods.
Reaction Mechanism:
The catalytic cycle involves the in-situ generation of the phthalimide (B116566) N-oxyl (PINO) radical from NHPI. The PINO radical is the key active species that abstracts a hydrogen atom from the benzylic position of 4-ethyltoluene to initiate the radical chain reaction, similar to the metal-catalyzed process. This method can offer higher selectivity towards the aldehyde product.[3]
Quantitative Data and Method Comparison
The selection of a synthetic method is often guided by factors such as yield, selectivity, reaction conditions, and catalyst cost. The following table summarizes a comparison of different catalytic systems for the oxidation of substituted toluenes, providing an insight into the expected performance for 4-ethyltoluene oxidation.
| Catalyst System | Substrate | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Aldehyde (%) | Reference |
| Co/Mn/Br | Toluene (B28343) | Air | Acetic Acid | 120-200 | 10-13 | 45-63 | [2] |
| Co-ZIF/NHPI | Toluene | O₂ | - | 40-50 | 92.3 | 91.3 | [6] |
| CoAPO-5 | 4-tert-butyltoluene | TBHP | - | - | 15.5 | 73.4 | [7] |
| MC Catalyst | p-chlorotoluene | O₂ | Acetic Acid | 80 | 31.42 | 81.14 | [8] |
Note: Data for toluene and other substituted toluenes are presented as analogues due to the limited availability of specific quantitative data for 4-ethyltoluene in the reviewed literature.
Experimental Protocols
General Procedure for Liquid-Phase Aerobic Oxidation of 4-Ethyltoluene
Disclaimer: The following is a generalized protocol based on analogous procedures for toluene and other alkylaromatics. Specific conditions for 4-ethyltoluene may require optimization.
Materials:
-
4-Ethyltoluene
-
Cobalt(II) acetate (B1210297) tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Glacial acetic acid
-
High-pressure reactor equipped with a gas inlet, stirrer, and temperature control.
Procedure:
-
Charge the high-pressure reactor with 4-ethyltoluene, glacial acetic acid (as solvent), cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.
-
Seal the reactor and purge with nitrogen gas.
-
Heat the mixture to the desired reaction temperature (e.g., 110 °C) with stirring.[6]
-
Pressurize the reactor with compressed air or pure oxygen to the desired pressure (e.g., 9 kg/cm ²).[6]
-
Maintain the reaction at the set temperature and pressure for the desired reaction time (e.g., 2-4 hours), with a continuous flow of air if required.[6]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The reaction mixture can be analyzed by gas chromatography (GC) to determine the conversion of 4-ethyltoluene and the selectivity to this compound.
-
The product can be isolated and purified by standard techniques such as distillation.
Visualizations
Reaction Pathway for Catalytic Oxidation
Caption: Generalized free-radical mechanism for the metal-catalyzed aerobic oxidation of 4-ethyltoluene.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound via liquid-phase oxidation.
Conclusion
The synthesis of this compound from 4-ethyltoluene is most effectively achieved through catalytic liquid-phase aerobic oxidation. The choice of catalyst, whether a traditional cobalt/manganese system or a more modern organocatalyst like NHPI, significantly influences the reaction's efficiency and selectivity. While metal-based catalysts are well-established, NHPI-based systems offer the potential for higher selectivity under milder conditions. The provided experimental framework serves as a starting point for laboratory-scale synthesis, with the understanding that optimization of reaction parameters is crucial for achieving high yields of the desired product. Further research into novel catalytic systems continues to be an active area of investigation, aiming for more sustainable and economically viable production methods.
References
- 1. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
- 2. A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Investigation of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase: Effect of Solvents and Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Natural Occurrence of 4-Ethylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethylbenzaldehyde, a benzaldehyde (B42025) derivative with a characteristic almond-like aroma, is a naturally occurring volatile organic compound found in a diverse range of organisms. While its presence is noted in various foods and plants, its biological role and biosynthetic pathways are not extensively elucidated. This technical guide provides a comprehensive overview of the known natural sources of this compound, collates available quantitative data, details experimental protocols for its analysis, and proposes a putative biosynthetic pathway. This information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Occurrence of this compound
This compound has been identified in a variety of natural matrices, spanning from common food items to specific plant species. Its presence contributes to the aroma profile of these sources.
In Foodstuffs:
The compound is reported to be a component of the volatile fraction of several cooked and processed foods. Its formation in these products is likely a result of thermal degradation of precursors such as amino acids and sugars, as well as lipid oxidation during processes like roasting and grilling[1]. Documented food sources include:
-
Grilled and Cooked Meats: Found as a volatile compound in cooked beef and chicken[1][2].
-
Roasted Peanuts: Contributes to the complex aroma profile of roasted peanuts[3].
-
Black Tea: Identified as a volatile component in black tea leaves (Camellia sinensis)[3][4].
In the Plant Kingdom:
This compound has been identified in several plant species, where it may play a role in plant-herbivore interactions or as a component of the plant's defense mechanism.
-
Annona muricata (Soursop): Identified as a significant bioactive compound in the volatilome of soursop leaves, exhibiting potent nematicidal activity[5][6].
-
Medicago sativa (Alfalfa): Reported as a constituent of this plant[7].
-
Ceratophyllum demersum (Coontail): Detected in this aquatic plant species[7].
-
Essential Oils: Trace amounts have been found in certain essential oils derived from resins and balsams[2].
Quantitative Data on this compound
Quantitative data for this compound in natural sources is limited. However, studies on related compounds and in specific contexts provide valuable insights. The following tables summarize the available quantitative information.
Table 1: Quantitative Data for Benzaldehydes in Black Tea
| Compound | Tea Variety | Concentration (ng/g) | Reference |
| Benzaldehyde | Luokeng black tea | 1824.31 - 2619.61 | [8] |
Note: Data for this compound was not specifically provided in this study, but the concentration of the parent compound, benzaldehyde, offers a relevant benchmark.
Table 2: Nematicidal Activity of this compound from Annona muricata
| Bioassay | Target Organism | Concentration | Effect | Reference |
| Nematicidal Activity | Meloidogyne incognita J2s | 250 µg/ml | 100% mortality | [5][6] |
| LC50 (48h) | Meloidogyne incognita J2s | 35 µg/ml | 50% mortality | [5][6] |
| LC95 (48h) | Meloidogyne incognita J2s | 88 µg/ml | 95% mortality | [5][6] |
| Egg Hatching Inhibition | Meloidogyne incognita | 150 µg/ml | 99% reduction | [6] |
| Soil Fumigation | Meloidogyne incognita | 1 ml/liter of substrate | Similar to commercial fumigant Dazomet | [5][6] |
Table 3: Volatile Aldehyde Content in Roasted Peanuts
| Compound | Peanut Variety | Content (µ g/100 g) | Reference |
| Nonanal | LH965 | 3.080 | [9] |
| Furfural | LH965 | 5.340 | [9] |
| 3-Methylbutyraldehyde | LH965 | 3.405 | [9] |
| Hexanal | BS | 29.265 | [9] |
Note: A comprehensive analysis of 59 volatile compounds in roasted peanuts was conducted. While this compound was not explicitly quantified in the main text of this particular study, the data for other aldehydes are presented for context. Further investigation of the study's supplementary data may provide specific values for this compound.
Experimental Protocols
This section details the methodologies for the extraction, identification, and quantification of this compound from plant material, based on the study of its nematicidal properties from Annona muricata leaves. Additionally, a general protocol for the analysis of volatile compounds in food matrices is provided.
Extraction and Analysis of this compound from Annona muricata Leaves
This protocol is adapted from the study by Gomes et al. (2023)[5][10].
Objective: To extract and identify volatile organic compounds (VOCs), including this compound, from A. muricata leaves.
Materials:
-
Fresh leaves of Annona muricata
-
20-ml SPME (Solid Phase Microextraction) vials with septa
-
Incubator
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Collect fresh A. muricata leaves.
-
Prepare a leaf macerate. Place 2 g of the macerate into a 20-ml SPME vial and seal it hermetically. Use an empty vial as a control.
-
-
Incubation:
-
Incubate the vials at 28°C for 24 hours to allow for the release of volatile compounds into the headspace.
-
-
Headspace Solid Phase Microextraction (HS-SPME):
-
After incubation, expose the SPME fiber to the headspace of the vial. The specific extraction time and temperature should be optimized based on the instrument and fiber used.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorb the extracted VOCs from the SPME fiber in the heated injection port of the GC.
-
GC Conditions (Typical):
-
Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).
-
Carrier Gas: Helium.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z range (e.g., 35-500 amu).
-
-
-
Compound Identification:
-
Identify this compound and other compounds by comparing their mass spectra with reference spectra in a database (e.g., NIST) and by comparing their retention indices with literature values.
-
General Protocol for HS-SPME-GC-MS Analysis of Volatiles in Food
This protocol provides a general framework for the analysis of volatile compounds like this compound in solid or liquid food matrices.
Objective: To identify and quantify volatile compounds in food samples.
Materials:
-
Food sample (e.g., ground roasted peanuts, black tea leaves)
-
20-ml SPME vials with septa
-
Saturated NaCl solution (optional, to improve partitioning of volatiles)
-
Internal standard (e.g., a deuterated analog or a compound not present in the sample)
-
SPME fiber
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Homogenize solid samples.
-
Weigh a precise amount of the sample (e.g., 1-5 g) into a SPME vial.
-
Add a known amount of internal standard.
-
For some matrices, adding a saturated NaCl solution can enhance the release of volatiles.
-
-
Equilibration and Extraction:
-
Seal the vial and equilibrate it in a heated agitator for a specific time and temperature (e.g., 60°C for 20 min).
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30 min).
-
-
GC-MS Analysis:
-
Follow the GC-MS analysis steps as outlined in Protocol 3.1.
-
-
Quantification:
-
Create a calibration curve using standard solutions of this compound at different concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve.
-
Biosynthesis of this compound
The specific biosynthetic pathway for this compound has not been fully elucidated. However, based on the known biosynthesis of benzaldehyde in plants, a putative pathway can be proposed. Benzaldehyde is synthesized from L-phenylalanine via the β-oxidative pathway in peroxisomes[11][12][13].
The proposed pathway involves the following key steps:
-
Deamination: Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine to cinnamic acid.
-
Coenzyme A Ligation: Cinnamate-CoA ligase (CNL) activates cinnamic acid to cinnamoyl-CoA.
-
Chain Shortening: A series of enzymatic reactions involving cinnamoyl-CoA hydratase/dehydrogenase (CHD) and 3-ketoacyl-CoA thiolase (KAT) shorten the side chain of cinnamoyl-CoA, leading to the formation of benzoyl-CoA.
-
Reduction to Aldehyde: A benzoyl-CoA reductase would then reduce benzoyl-CoA to benzaldehyde.
For the biosynthesis of this compound, it is hypothesized that the pathway starts with a modified precursor, likely 4-ethyl-L-phenylalanine. The subsequent enzymatic steps would be analogous to the benzaldehyde pathway.
Conclusion
This compound is a naturally occurring aromatic aldehyde with a widespread but not extensively quantified presence in the natural world. Its identification in various food sources highlights its contribution to flavor and aroma, while its potent nematicidal activity in Annona muricata suggests potential applications in agriculture and drug development. The provided experimental protocols offer a foundation for the further investigation and quantification of this compound in diverse matrices. Future research should focus on elucidating the specific biosynthetic pathways of this compound in different organisms and on quantifying its concentration in a wider range of natural products to better understand its distribution and biological significance.
References
- 1. scielo.br [scielo.br]
- 2. Volatile flavor compounds vary by beef product type and degree of doneness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of roasted peanuts based on GC-MS combined with GC-IMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the key aroma compounds in the beverage prepared from Darjeeling black tea: quantitative differences between tea leaves and infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of roasted peanuts based on GC–MS combined with GC–IMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
An In-depth Toxicological Profile of 4-Ethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of 4-Ethylbenzaldehyde (CAS No. 4748-78-1), a fragrance ingredient and flavoring agent. The information is compiled from a variety of sources, including safety data sheets, regulatory assessments, and peer-reviewed literature, to support safety and risk assessment activities.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C9H10O | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Sweet, almond-like | [2] |
| Boiling Point | 221 °C | [1] |
| Flash Point | 92 °C (closed cup) | |
| Density | 0.979 g/mL at 25 °C | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [2][3] |
Toxicological Data Summary
Acute Toxicity
This compound is classified as harmful if swallowed.[4][5]
| Endpoint | Species | Route | Value | Classification | Reference |
| LD50 | Rat (male) | Oral | 1900 mg/kg | Category 4 | [1] |
| LD50 | Rat (male, female) | Oral | 1970 mg/kg | - | [6] |
Irritation and Sensitization
| Endpoint | Finding | Reference |
| Skin Irritation | May cause skin irritation. | [7][8][9] |
| Eye Irritation | May cause serious eye irritation. | [7][8][9] |
| Respiratory Irritation | May cause respiratory irritation. | [7][8][9] |
| Skin Sensitization | A No Expected Sensitization Induction Level (NESIL) of 1100 µg/cm² was determined based on read-across data from cuminaldehyde. | [10] |
Repeated Dose Toxicity
Direct studies on this compound are not available. A read-across approach using benzaldehyde (B42025) (CAS No. 100-52-7) was employed.
| Study | Species | Route | NOAEL | Key Findings | Reference |
| 2-year carcinogenicity study (read-across from benzaldehyde) | Rat | Oral gavage | 200 mg/kg/day | Based on decreased survival in males. | [10] |
Genotoxicity
This compound is not considered to pose a genotoxic concern based on available data.[10]
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium strains TA98, TA100, TA1535, TA1537 and E. coli strain WP2uvrA | With and without S9 | Negative | [4][10] |
| BlueScreen Assay | - | With and without | Negative for cytotoxicity and genotoxicity | [10] |
| Micronucleus Assay | Zebrafish (Danio rerio) | In vivo | Positive (significant increase in micronucleus frequency at concentrations of 2.75-11 mg/L) | [11][12] |
Carcinogenicity
There is no conclusive evidence linking this compound to carcinogenic effects.[2] It is not classified as a carcinogen by IARC, NTP, or OSHA.[1][4] A carcinogenicity study on the read-across substance, benzaldehyde, showed no evidence of carcinogenic activity in rats and some evidence in mice (increased incidence of benign forestomach papillomas), which is considered a species-specific effect not relevant to humans.[10][13]
Reproductive and Developmental Toxicity
No direct data is available for this compound. A read-across to 3,4-dimethylbenzaldehyde (B1206508) (CAS No. 5973-71-7) indicated a margin of exposure greater than 100 for developmental and reproductive toxicity endpoints.[10]
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
The mutagenic potential of this compound was evaluated in a bacterial reverse mutation assay conducted in compliance with Good Laboratory Practice (GLP) regulations and in accordance with OECD Test Guideline 471.
-
Test System : Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2uvrA were used.[10]
-
Method : The standard plate incorporation method was employed.[10]
-
Test Concentrations : Concentrations up to 5000 µ g/plate were tested.[10]
-
Metabolic Activation : The assay was performed with and without an exogenous metabolic activation system (S9 mix).[10]
-
Vehicle : Dimethyl sulfoxide (B87167) (DMSO) was used as the solvent.[10]
-
Evaluation Criteria : An increase in the mean number of revertant colonies per plate was evaluated.
In Vivo Micronucleus Assay in Zebrafish
The genotoxic effects of this compound were assessed by evaluating the frequency of micronuclei in zebrafish.
-
Test Organism : Zebrafish (Danio rerio).[12]
-
Exposure Duration : 21 days.[12]
-
Test Concentrations : 2.75 mg/L, 5.5 mg/L, and 11 mg/L.[11][12]
-
Endpoint : Frequency of micronuclei in fish erythrocytes.
-
Histopathology : Liver tissue was also examined for pathological changes.[11][12]
Metabolic Pathway and Toxicological Assessment Workflow
Predicted Metabolic Pathway
While specific studies on the metabolism of this compound are not detailed in the provided search results, it is anticipated to follow a metabolic pathway similar to other aromatic aldehydes like benzaldehyde. The primary metabolic route is likely oxidation of the aldehyde group to the corresponding carboxylic acid, 4-ethylbenzoic acid, which can then be further metabolized and excreted.
Caption: Predicted metabolic pathway of this compound.
Toxicological Assessment Workflow
The safety assessment of this compound, as presented in the RIFM fragrance ingredient safety assessment, follows a structured workflow that incorporates existing data, read-across approaches, and threshold of toxicological concern (TTC) concepts.
Caption: A typical workflow for toxicological assessment.
Mechanism of Action
While the mechanism of toxicity in mammals is not well-defined, studies on the nematicidal activity of this compound suggest a potential mechanism involving the inhibition of V-ATPase, an enzyme crucial for various vital functions in nematodes such as nutrition and reproduction.[14] In a zebrafish model, exposure to this compound was associated with severe fatty infiltration in the liver, indicating potential hepatotoxicity at higher concentrations.[11]
Conclusion
This compound exhibits low acute toxicity via the oral route and is not considered to be genotoxic in bacterial systems.[1][10] However, an in vivo study in zebrafish indicated a potential for genotoxicity and liver damage at the tested concentrations.[11][12] Skin and eye irritation are potential hazards.[7][8][9] The risk assessment for repeated dose, reproductive, and developmental toxicity has been conducted using data from structurally related read-across compounds.[10] The available data supports the safe use of this compound as a fragrance ingredient under the specified conditions of use.[10] Further research could provide more detailed insights into its in vivo toxicity and mechanism of action in mammalian systems.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. guidechem.com [guidechem.com]
- 3. CAS No.4748-78-1,this compound Suppliers,MSDS download [lookchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-ethyl benzaldehyde, 4748-78-1 [thegoodscentscompany.com]
- 7. capotchem.cn [capotchem.cn]
- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. synerzine.com [synerzine.com]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. akjournals.com [akjournals.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
Navigating the Reactivity of 4-Ethylbenzaldehyde: A Technical Guide to its Oxidation and Reduction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of 4-ethylbenzaldehyde (B1584596) with a focus on its oxidation to 4-ethylbenzoic acid and reduction to 4-ethylbenzyl alcohol. This document provides a comprehensive overview of common and alternative reagents, detailed experimental protocols, and quantitative data to support professionals in the fields of chemical research and pharmaceutical development.
Core Reactivity of this compound
This compound, an aromatic aldehyde, is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the aldehyde functional group, which is susceptible to both oxidation and reduction. The ethyl group at the para position is generally stable under the conditions used for aldehyde transformations.
Oxidation of this compound to 4-Ethylbenzoic Acid
The oxidation of the aldehyde group in this compound to a carboxylic acid is a fundamental transformation. A variety of oxidizing agents can accomplish this, with potassium permanganate (B83412) being a common and effective choice.
Featured Oxidation Reaction: Potassium Permanganate
Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can efficiently convert this compound to 4-ethylbenzoic acid. The reaction is typically carried out in an alkaline or acidic medium and is known for its high yields, often exceeding 90% under optimized conditions.[1]
Reaction Scheme:
Mechanism: The precise mechanism of permanganate oxidation of aldehydes can be complex and is believed to proceed through a free-radical pathway.[2]
Alternative Oxidizing Agents
While potassium permanganate is highly effective, other reagents can also be employed for the oxidation of this compound, offering different levels of selectivity and milder reaction conditions.
-
Jones Reagent (CrO₃/H₂SO₄/acetone): This reagent is a strong oxidizing agent that can convert primary alcohols and aldehydes to carboxylic acids.[3][4][5][6][7]
-
Pinnick Oxidation (NaClO₂/NaH₂PO₄): This method is known for its high chemoselectivity in oxidizing aldehydes to carboxylic acids in the presence of other sensitive functional groups.[8][9][10][11]
Reduction of this compound to 4-Ethylbenzyl Alcohol
The reduction of the aldehyde group to a primary alcohol is another key reaction of this compound. Sodium borohydride (B1222165) is a widely used reagent for this transformation due to its selectivity and mild reaction conditions.
Featured Reduction Reaction: Sodium Borohydride
Sodium borohydride (NaBH₄) is a selective reducing agent that readily converts aldehydes and ketones to their corresponding alcohols.[12] The reaction is typically performed in alcoholic solvents like methanol (B129727) or ethanol (B145695) and generally provides good to excellent yields, ranging from 71% to 96%.[13]
Reaction Scheme:
Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde.[14][15]
Alternative Reducing Agents
Besides sodium borohydride, other reducing agents can be utilized, each with its own advantages in terms of reactivity and selectivity.
-
Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent than NaBH₄, it can reduce a wider range of functional groups. However, it is less selective and requires anhydrous conditions.[16]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni) to reduce the aldehyde. It is often a clean and efficient method.
-
Chelation-Controlled Reduction: Reagents like Red-Al can be used for the diastereoselective reduction of aldehydes and ketones that have a nearby chelating group.[17][18]
Quantitative Data Summary
The following tables summarize the key quantitative data for the featured oxidation and reduction reactions of this compound.
Table 1: Oxidation of this compound to 4-Ethylbenzoic Acid
| Oxidizing Agent | Solvent System | Temperature | Reaction Time | Yield (%) | Reference |
| Potassium Permanganate (KMnO₄) | Toluene (B28343)/Water (with Phase Transfer Catalyst) | Room Temperature | ~30 minutes | >90 | [19] |
Table 2: Reduction of this compound to 4-Ethylbenzyl Alcohol
| Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | Ethanol | Room Temperature | ~15 minutes | 71-96 | [13][20] |
Table 3: Spectroscopic Data for this compound and its Reaction Products
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| This compound | 9.96 (s, 1H), 7.81 (d, 2H), 7.35 (d, 2H), 2.72 (q, 2H), 1.26 (t, 3H) | 192.1, 152.3, 134.7, 129.8, 129.0, 29.2, 15.1 | 2820, 2730 (C-H aldehyde), 1700 (C=O) |
| 4-Ethylbenzoic Acid | 12.5 (br s, 1H), 7.95 (d, 2H), 7.30 (d, 2H), 2.70 (q, 2H), 1.24 (t, 3H) | 172.5, 150.8, 130.1, 128.9, 127.5, 29.1, 15.2 | 3300-2500 (O-H broad), 1685 (C=O), 1610, 1580 (C=C aromatic) |
| 4-Ethylbenzyl Alcohol | 7.25 (d, 2H), 7.18 (d, 2H), 4.60 (s, 2H), 2.62 (q, 2H), 1.22 (t, 3H), 1.8 (br s, 1H) | 142.5, 138.5, 128.2, 127.6, 65.0, 28.5, 15.7 | 3600-3200 (O-H broad), 3030, 2960, 2870 (C-H), 1515 (C=C aromatic) |
Detailed Experimental Protocols
The following are detailed experimental procedures for the oxidation and reduction of this compound.
Protocol 1: Oxidation of this compound to 4-Ethylbenzoic Acid using Potassium Permanganate
This protocol is adapted from a general procedure for the oxidation of substituted benzaldehydes using a phase transfer catalyst.[19]
Materials:
-
This compound (1.34 g, 10 mmol)
-
Potassium permanganate (3.16 g, 20 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol)
-
Toluene (50 mL)
-
Deionized water (50 mL)
-
10% Sodium hydroxide (B78521) solution
-
Concentrated hydrochloric acid
-
Sodium bisulfite
-
Diethyl ether
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound and TBAB in 50 mL of toluene.
-
In a separate beaker, dissolve potassium permanganate in 50 mL of deionized water.
-
Add the potassium permanganate solution to the toluene solution and stir the biphasic mixture vigorously at room temperature for approximately 30 minutes. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.
-
After the reaction is complete, quench the excess permanganate by the dropwise addition of a saturated sodium bisulfite solution until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Separate the aqueous and organic layers using a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and extract the product into the aqueous phase by washing with 10% sodium hydroxide solution (3 x 30 mL).
-
Cool the combined aqueous extracts in an ice bath and acidify with concentrated hydrochloric acid until a white precipitate of 4-ethylbenzoic acid is formed.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.
Protocol 2: Reduction of this compound to 4-Ethylbenzyl Alcohol using Sodium Borohydride
This protocol is based on a general procedure for the reduction of aldehydes.[20]
Materials:
-
This compound (1.34 g, 10 mmol)
-
Sodium borohydride (0.38 g, 10 mmol)
-
Ethanol (20 mL)
-
1 M Hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound in 20 mL of ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the solution in small portions with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the solution.
-
Remove the ethanol under reduced pressure.
-
Add 30 mL of water to the residue and extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).[21]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-ethylbenzyl alcohol.[21]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction pathways and a general experimental workflow for the transformation of this compound.
Caption: Oxidation of this compound to 4-ethylbenzoic acid.
Caption: Reduction of this compound to 4-ethylbenzyl alcohol.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Jones_oxidation [chemeurope.com]
- 7. Jones Oxidation [drugfuture.com]
- 8. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 9. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. synarchive.com [synarchive.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 18. An efficient 1,2-chelation-controlled reduction of protected hydroxy ketones via Red-Al - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. jconsortium.com [jconsortium.com]
- 21. Describe a chemical procedure to separate a mixture of benzyl alcohol and.. [askfilo.com]
A Technical Guide to 4-Ethylbenzaldehyde: Commercial Availability, Synthesis, and Applications for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and key applications of 4-Ethylbenzaldehyde (B1584596) (CAS No. 4748-78-1), a valuable aromatic aldehyde in organic synthesis and drug discovery. This document summarizes key specifications from major chemical suppliers, offers detailed experimental protocols for its synthesis and a significant derivatization reaction, and visualizes these processes for enhanced clarity.
Commercial Availability and Key Suppliers
This compound is readily available from a variety of commercial chemical suppliers, catering to both research and bulk quantity needs. Purity levels typically range from 97% to 98%, with variations in specifications such as color, form, and refractive index. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.
Below is a summary of typical product specifications from leading suppliers.
| Supplier | Product Number (Example) | Purity (Assay by GC) | Appearance | Refractive Index (at 20°C) |
| Sigma-Aldrich | 233633 | 98% | Liquid | 1.539 (lit.) |
| Thermo Scientific Chemicals | 378950250 | >=97.5%[1] | Clear colorless to light yellow liquid[1] | 1.5385 to 1.5405[1] |
| Tokyo Chemical Industry (TCI) | E0325 | >98.0% | Clear colorless to pale yellow liquid | 1.537-1.542 |
| Alfa Aesar | B20645 | ≥96.0%[2] | Clear colorless to pale yellow liquid[2] | 1.5365-1.5415[2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a diaminotriphenylmethane derivative, a structure of interest in medicinal chemistry.
Synthesis of this compound via Oxidation of 4-Ethylbenzyl Alcohol
This protocol describes the oxidation of 4-ethylbenzyl alcohol to this compound using activated manganese dioxide (MnO₂), a common and effective method for this transformation.
Materials:
-
4-Ethylbenzyl alcohol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylbenzyl alcohol (1 equivalent) in dichloromethane.
-
To this solution, add activated manganese dioxide (5-10 equivalents).
-
Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion of the reaction (typically after several hours), filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrate and washings, and dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Synthesis of 4,4'-((4-Ethylphenyl)methylene)bis(aniline)
This protocol details the acid-catalyzed reaction of this compound with aniline (B41778) to form a 4,4'-diaminotriphenylmethane (B1581523) derivative. Such compounds are useful intermediates in various fields, including dye and polymer chemistry, as well as in the development of pharmacologically active molecules.
Materials:
-
This compound
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add aniline (2.2 equivalents) to the solution and stir.
-
To this mixture, add a catalytic amount of concentrated hydrochloric acid dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acid until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for a diaminotriphenylmethane synthesis.
References
Methodological & Application
Synthesis of Schiff Bases from 4-Ethylbenzaldehyde: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, characterization, and potential applications of Schiff bases derived from 4-ethylbenzaldehyde (B1584596). Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of compounds with significant applications in medicinal chemistry and materials science. The incorporation of the 4-ethylphenyl moiety can influence the lipophilicity and steric properties of the resulting Schiff base, potentially modulating its biological activity.
Introduction to Schiff Bases
Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[1][2] The imine linkage is crucial for their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5] The ease of synthesis and the ability to introduce a wide variety of substituents make them attractive scaffolds for drug discovery and development.
Applications in Drug Development
Schiff bases derived from substituted benzaldehydes are known to exhibit a wide range of biological activities. The 4-ethyl substituent can enhance membrane permeability, potentially leading to improved bioavailability and efficacy.
Antimicrobial Activity: Many Schiff bases and their metal complexes have demonstrated significant activity against various strains of bacteria and fungi.[6][7] The mechanism of action is often attributed to the azomethine nitrogen, which can interfere with microbial cell wall synthesis or disrupt cellular processes.
Anticancer Activity: A significant number of Schiff bases have been reported to exhibit cytotoxic activity against various cancer cell lines.[8][9] Potential mechanisms include the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation. Some Schiff bases have shown promising activity against cell lines such as HeLa (cervical cancer) and have been investigated for their effects on tongue squamous cell carcinoma fibroblasts.[7][8]
Experimental Protocols
General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound (1 equivalent)
-
Substituted primary amine (1 equivalent)
-
Absolute Ethanol (B145695) or Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.
-
Add the amine solution to the aldehyde solution with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product, if formed, can be collected by vacuum filtration and washed with cold ethanol.
-
If a solid does not precipitate, the solvent can be removed under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator.
Characterization of Synthesized Schiff Bases
The synthesized Schiff bases are typically characterized by various spectroscopic methods and elemental analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a strong absorption band in the range of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration, and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the imine bond is confirmed by a characteristic singlet for the azomethine proton (-CH=N-) in the region of δ 8.0-9.0 ppm.[11]
-
¹³C NMR: The carbon of the azomethine group typically appears in the range of δ 158-165 ppm.[12]
Mass Spectrometry (MS): The molecular weight of the synthesized Schiff base can be confirmed by mass spectrometry, which will show the molecular ion peak [M+].[12]
Data Presentation
The following tables summarize typical characterization data for Schiff bases derived from substituted benzaldehydes, which can be used for comparison with newly synthesized compounds from this compound.
Table 1: Physicochemical and FT-IR Data of Representative Schiff Bases
| Schiff Base Derivative (from substituted benzaldehyde) | Molecular Formula | Yield (%) | Melting Point (°C) | ν(C=N) (cm⁻¹) |
| N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine[13] | C₁₆H₁₄Cl₂N₂ | - | - | ~1630 |
| N,N'-bis(3-nitrobenzylidene)ethane-1,2-diamine[13] | C₁₆H₁₄N₄O₄ | - | - | ~1625 |
| Schiff base from 4-methoxybenzaldehyde (B44291) and ethylenediamine[5] | C₁₈H₂₀N₂O₂ | 90.38 | 180 | - |
| Schiff base from salicylaldehyde (B1680747) and ethylenediamine[14] | C₁₆H₁₆N₂O₂ | 69.13 | 120 | - |
Table 2: ¹H NMR Spectral Data of Representative Schiff Bases
| Schiff Base Derivative | Solvent | Chemical Shift (δ, ppm) |
| N,N'-bis(2-hydroxybenzylidene)ethylenediamine[15] | CDCl₃ | 8.3 (s, 2H, -CH=N-), 13.2 (s, 2H, -OH) |
| Schiff base from benzaldehyde (B42025) and 4,4'-methylenedianiline[11] | DMSO-d₆ | 8.62 (s, 2H, HC=N) |
| Schiff base from 4-propoxybenzaldehyde (B1265824) and 4-(4-nitrostyryl)aniline[12] | CDCl₃ | 8.34 (s, 1H, HC=N) |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of Schiff bases.
Hypothetical Signaling Pathway for Anticancer Activity
Caption: Hypothetical induction of apoptosis by a Schiff base.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. ijmcmed.org [ijmcmed.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. ukm.my [ukm.my]
- 13. journalajacr.com [journalajacr.com]
- 14. ijraset.com [ijraset.com]
- 15. sanad.iau.ir [sanad.iau.ir]
Application Notes and Protocols for 4-Ethylbenzaldehyde in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current and potential applications of 4-Ethylbenzaldehyde in the development of agrochemicals. The information is based on available scientific literature and is intended to guide research and development efforts in this area.
Overview of this compound in Agrochemicals
This compound, a derivative of benzaldehyde (B42025), has emerged as a compound of interest in the agrochemical sector, primarily for its potent nematicidal properties. While its direct application as a fungicide, insecticide, or herbicide is not extensively documented, the broader class of benzaldehyde derivatives shows promise in these areas, suggesting potential for future derivatization and development.
Nematicidal Applications
This compound has demonstrated significant efficacy as a nematicide, particularly against the root-knot nematode Meloidogyne incognita, a major agricultural pest.
Efficacy Data
The following tables summarize the quantitative data on the nematicidal activity of this compound.
Table 1: Lethal Concentrations (LC) of this compound against Meloidogyne incognita Second-Stage Juveniles (J2) after 48 hours of exposure. [1][2]
| Parameter | Concentration (µg/mL) |
| LC50 | 33 - 35 |
| LC95 | 88 |
Table 2: Effect of this compound on Meloidogyne incognita Egg Hatching and Infection. [1][2]
| Assay | Concentration | % Inhibition / Effect |
| Egg Hatching | 150 µg/mL (48h) | 99% reduction |
| Nematode Infection (Root Knots) | 1 mL/L | Complete inhibition |
| Nematode Reproduction (Eggs) | 1 mL/L | Complete inhibition |
Table 3: Comparative Efficacy of this compound with Commercial Nematicides. [1]
| Compound | Concentration | Target | Efficacy |
| This compound | 150 µg/mL | M. incognita egg hatching | Similar to Fluensulfone at 200 µg/mL |
| This compound | 1 mL/L (as soil fumigant) | M. incognita infection | Similar to Dazomet at 250 µg/mL |
Experimental Protocols
This protocol is based on methodologies described in the cited literature.[3]
Objective: To determine the median lethal concentration (LC50) and 95% lethal concentration (LC95) of this compound against second-stage juveniles (J2) of M. incognita.
Materials:
-
This compound (analytical grade)
-
Tween 80
-
Sterile distilled water
-
M. incognita J2 suspension
-
24-well microplates
-
Microscope
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in sterile distilled water containing 1% Tween 80 to achieve final concentrations ranging from 15 to 90 µg/mL.
-
A solution of 1% Tween 80 in sterile distilled water serves as the negative control.
-
A commercial nematicide (e.g., Fluensulfone) at a known effective concentration can be used as a positive control.
-
-
Bioassay:
-
Add 1 mL of each test solution concentration to the wells of a 24-well microplate.
-
Add a suspension of approximately 100 M. incognita J2 to each well.
-
Incubate the plates at a controlled temperature (e.g., 25-28°C) for 48 hours.
-
-
Mortality Assessment:
-
After the incubation period, observe the nematodes under a microscope.
-
Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Count the number of dead and live nematodes in each well.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration.
-
Use probit analysis to determine the LC50 and LC95 values.
-
This protocol is based on methodologies described in the cited literature.[3]
Objective: To evaluate the effect of this compound on the hatching of M. incognita eggs.
Materials:
-
This compound
-
Tween 80
-
Sterile distilled water
-
M. incognita egg suspension
-
Petri dishes
-
Sieve (25 µm pore size)
Procedure:
-
Preparation of Test Solutions:
-
Prepare solutions of this compound at the desired concentrations (e.g., 50 and 150 µg/mL) in sterile distilled water with 0.01 g/mL Tween 80.
-
Use distilled water and a solution of Tween 80 as negative controls.
-
A commercial nematicide (e.g., Fluensulfone at 200 µg/mL) can be used as a positive control.
-
-
Bioassay:
-
Pour 10 mL of each test solution into separate Petri dishes.
-
Place a sieve containing a known number of M. incognita eggs (e.g., 1000) into each Petri dish, ensuring the eggs are in contact with the solution.
-
Incubate the Petri dishes at a controlled temperature (e.g., 25-28°C).
-
-
Hatching Assessment:
-
After a specified period (e.g., 10 days), count the number of hatched second-stage juveniles (J2) in each Petri dish.
-
-
Data Analysis:
-
Calculate the percentage of egg hatch inhibition compared to the negative control.
-
Signaling Pathways and Experimental Workflows
Fungicidal, Insecticidal, and Herbicidal Applications (Exploratory)
Currently, there is limited direct evidence in the scientific literature for the use of this compound as a primary building block in the synthesis of commercial fungicides, insecticides, or herbicides. However, the broader class of benzaldehyde derivatives has shown bioactivity in these areas, suggesting that this compound could serve as a valuable scaffold for the development of novel agrochemicals.
-
Fungicides: Benzaldehyde and its hydroxylated derivatives are known to possess antifungal properties, often by disrupting the cellular antioxidation systems of fungi. Further research into the synthesis and evaluation of this compound derivatives, potentially incorporating functional groups known for fungicidal activity, is warranted.
-
Insecticides: While specific insecticidal data for this compound is lacking, benzaldehyde itself has demonstrated insecticidal activity against certain pests.[4] The ethyl group at the para position of this compound could be a site for further chemical modification to enhance insecticidal potency and spectrum.
-
Herbicides: The development of herbicides from natural compounds is a growing area of research. While no direct herbicidal activity of this compound has been reported, its aromatic structure provides a foundation for the synthesis of compounds analogous to existing herbicide classes.
Future Research Directions
Conclusion
This compound is a promising natural compound with well-documented nematicidal activity against the significant agricultural pest Meloidogyne incognita. The provided protocols offer a starting point for researchers to replicate and build upon existing efficacy data. While its application in the development of fungicides, insecticides, and herbicides is currently underexplored, its chemical structure presents a viable platform for the synthesis of novel active ingredients. Further research into the derivatization of this compound and subsequent biological screening is encouraged to unlock its full potential in the field of agrochemical development.
References
- 1. Effect of this compound from the Volatilome of Annona muricata on Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Ethylbenzaldehyde: Application Notes and Protocols for the Fragrance and Flavor Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylbenzaldehyde is an aromatic aldehyde that serves as a versatile ingredient in the fragrance and flavor industries. It is characterized by a complex organoleptic profile, described as fruity, with notes of almond, cherry, sweet, and anise.[1][2] This document provides detailed application notes and experimental protocols for the evaluation and utilization of this compound in various formulations. It also summarizes its physicochemical properties and regulatory status.
Physicochemical and Regulatory Information
This compound is a colorless to pale yellow liquid.[1][2][3] It is soluble in alcohol and has limited solubility in water.[2] Key physicochemical and regulatory details are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Synonyms | p-Ethylbenzaldehyde | [4] |
| CAS Number | 4748-78-1 | [4] |
| Molecular Formula | C9H10O | [4] |
| Molecular Weight | 134.18 g/mol | [5] |
| Appearance | Colorless to pale yellow clear liquid | [1][2] |
| Specific Gravity | 0.980 - 1.000 @ 25°C | [1][2] |
| Refractive Index | 1.538 - 1.542 @ 20°C | [1][2] |
| Boiling Point | 220 - 222°C @ 760 mmHg | [2] |
| Flash Point | 92.22°C (198°F) TCC | [1][2] |
| Solubility | Soluble in alcohol; water (397.7 mg/L @ 25°C est.) | [2] |
Table 2: Regulatory and Safety Information
| Agency/Designation | Status/Number | Details | Reference |
| FEMA Number | 3756 | Flavoring agent or adjuvant. | [4][6] |
| GRAS Status | Generally Recognized as Safe | No safety concern at current levels of intake when used as a flavouring agent. | [4] |
| JECFA Number | 865 | Flavouring Agent. | [4] |
| IFRA Standard | Restriction | Dermal sensitization and systemic toxicity. | [4][7] |
| Oral LD50 (rat) | 1970 mg/kg | [8] |
Applications in the Fragrance and Flavor Industry
This compound is utilized for its sweet, almond-like, and fruity aroma and taste profile.[9]
In Fragrances: It is employed in various fragrance compositions, particularly in oriental, woody, and fruity perfumes, to impart sweetness and complexity.[10] It can enhance the profiles of other notes such as sandalwood, cedar, peach, apricot, and cherry.[10] Due to concerns of dermal sensitization and systemic toxicity, the International Fragrance Association (IFRA) has established concentration limits for its use in different product categories.[4][7]
Table 3: IFRA Restriction Limits for this compound in Finished Products
| Category | Product Type | Max Concentration (%) |
| Category 1 | Products applied to the lips | 0.085 |
| Category 2 | Products applied to the axillae | 0.025 |
| Category 3 | Products applied to the face/body using fingertips | 0.51 |
| Category 4 | Products related to fine fragrances | 0.47 |
| Category 5A | Body lotion and hand cream | 0.12 |
| Category 9 | Products with body and hand exposure, primarily rinse off | 0.92 |
| Category 10A | Household care excluding aerosol products | 0.92 |
| Category 10B | Household aerosol/spray products | 3.30 |
| Category 12 | Products not intended for direct skin contact | No Restriction |
In Flavors: As a flavoring agent, it is used to create almond and cherry flavors in food products.[3] It is found naturally in roasted chicken, cider, tea, and roasted peanuts.[1][11] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[12]
Experimental Protocols
Sensory Evaluation Protocols
Sensory analysis is crucial for determining the olfactory and gustatory characteristics of this compound and its performance in various applications.
1. Panelist Selection and Training:
-
Selection: Recruit panelists based on their ability to discriminate between different odors and tastes. Initial screening can be done using common scents and basic taste solutions (sweet, sour, bitter, salty).
-
Training: Train selected panelists to recognize and describe a wide range of aromatic compounds.[4][13] For this compound, panelists should be familiarized with reference standards for almond, cherry, sweet, and anise notes. Regular training sessions are necessary to maintain panelist acuity.[13]
2. Sample Preparation for Olfactory Evaluation:
-
Dilution: Prepare a 10% solution of this compound in an odorless solvent such as dipropylene glycol (DPG) or ethanol.[2]
-
Blotter Preparation: Dip standard fragrance blotters (1/2 inch wide, 6 inches long) approximately 1 inch into the diluted solution.[14]
-
Presentation: Present the blotters to the panelists in a well-ventilated, odor-free environment.[6]
3. Triangle Test for Difference Evaluation: This test determines if a perceptible sensory difference exists between two samples (e.g., a new formulation containing this compound vs. a control).[2][15]
-
Sample Coding: Code the samples with random three-digit numbers to prevent bias.[16]
-
Presentation: Present three samples to each panelist, where two are identical and one is different (e.g., AAB, ABA, BAA, BBA, BAB, ABB). The order of presentation should be randomized across panelists.
-
Evaluation: Panelists are asked to identify the "odd" or "different" sample.[3][15]
-
Data Analysis: The number of correct identifications is statistically analyzed to determine if a significant difference exists.
4. Descriptive Analysis for Profile Characterization: This method provides a detailed quantitative description of the sensory attributes of this compound.
-
Lexicon Development: The trained panel develops a consensus vocabulary to describe the aroma and taste of the substance. For this compound, this would include terms like "almond," "bitter almond," "sweet," "anise," and "cherry."[1][2]
-
Intensity Rating: Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-point scale).
-
Data Analysis: The data is analyzed to generate a sensory profile of the ingredient.
Gas Chromatography-Olfactometry (GC-O) Protocol
GC-O is used to identify the specific volatile compounds that contribute to the overall aroma of a sample.[11][17]
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., pentane (B18724) or dichloromethane).
2. GC-MS/O Instrumentation and Conditions:
-
Gas Chromatograph (GC): Equipped with a column suitable for separating aromatic compounds (e.g., DB-5).
-
Mass Spectrometer (MS): For chemical identification of the eluted compounds.
-
Olfactory Detection Port (ODP): A port that allows a trained panelist to sniff the GC effluent.[11]
-
Effluent Splitter: To direct a portion of the column effluent to the MS and the remainder to the ODP.[17]
-
Typical GC Conditions:
-
Inlet: Splitless injection.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate compounds based on their boiling points.
-
Carrier Gas: Helium.
-
3. Olfactory Evaluation:
-
A trained panelist sniffs the effluent from the ODP and records the time, duration, and description of any detected odors.
4. Data Analysis:
-
The data from the MS and the olfactory evaluation are combined to create an "aromagram," which links specific chemical compounds to their perceived odors.
Stability Testing Protocol
Stability testing is essential to ensure that the fragrance and flavor profile of this compound remains consistent over time in a finished product.[18]
1. Sample Preparation:
-
Incorporate this compound into the product base at the desired concentration.
-
Package the product in its final intended packaging.
2. Storage Conditions:
-
Store samples under various conditions to simulate different environmental stresses:[19][20]
-
Accelerated Stability: Elevated temperatures (e.g., 40°C, 50°C) to predict long-term stability.[18]
-
Light Exposure: Exposure to UV and visible light to assess photosensitivity.[18]
-
Freeze-Thaw Cycling: Repeatedly freezing and thawing samples to evaluate physical stability.[18]
-
Real-Time Stability: Storage under normal conditions (e.g., 25°C/60% RH) for the expected shelf life of the product.[18]
-
3. Evaluation Intervals:
-
Evaluate the samples at predetermined time points (e.g., 1, 3, 6, 12 months).
4. Evaluation Parameters:
-
Sensory: Conduct olfactory and/or gustatory evaluations to assess any changes in the aroma and flavor profile.
-
Physicochemical: Measure parameters such as color, pH, and viscosity.
-
Analytical: Use techniques like GC-MS to quantify the concentration of this compound and identify any degradation products.
Visualized Workflows
Caption: Workflow for Sensory Evaluation of this compound.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.
References
- 1. dlg.org [dlg.org]
- 2. store.astm.org [store.astm.org]
- 3. ctv-jve-journal.org [ctv-jve-journal.org]
- 4. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 5. old.grownextgen.org [old.grownextgen.org]
- 6. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 7. orchadia.org [orchadia.org]
- 8. 4-ethyl benzaldehyde, 4748-78-1 [thegoodscentscompany.com]
- 9. media.timtul.com [media.timtul.com]
- 10. 4-methylbenzaldehyde In Perfume Creation | Chemical Bull [chemicalbull.com]
- 11. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WHO | JECFA [apps.who.int]
- 13. Meet FlavorActiV’s Global Sensory Panel Experts [flavoractiv.com]
- 14. pac.gr [pac.gr]
- 15. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. iltusa.com [iltusa.com]
- 19. certified-laboratories.com [certified-laboratories.com]
- 20. oxfordbiosciences.com [oxfordbiosciences.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Interpretation of 4-Ethylbenzaldehyde
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 4-Ethylbenzaldehyde. It includes comprehensive tables of chemical shifts, coupling constants, and signal assignments. Furthermore, this note outlines a step-by-step experimental protocol for sample preparation and data acquisition. Visual aids in the form of logical workflow and molecular structure diagrams are provided to facilitate a deeper understanding of the spectral interpretation and experimental procedures.
Introduction
This compound is an aromatic aldehyde with an ethyl substituent at the para position. As a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals, its structural confirmation is paramount. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such organic molecules. This application note serves as a practical guide for researchers to interpret the ¹H and ¹³C NMR spectra of this compound and to perform the necessary experiments to acquire high-quality spectral data.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR Spectral Data Summary
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-7 (Aldehyde) | 9.98 | Singlet (s) | 1H | - |
| H-2, H-6 (Aromatic) | 7.80 | Doublet (d) | 2H | ~8.0 |
| H-3, H-5 (Aromatic) | 7.35 | Doublet (d) | 2H | ~8.0 |
| H-8 (Methylene) | 2.75 | Quartet (q) | 2H | 7.6 |
| H-9 (Methyl) | 1.28 | Triplet (t) | 3H | 7.6 |
¹³C NMR Spectral Data Summary
| Assignment | Chemical Shift (δ, ppm) |
| C-7 (Carbonyl) | 192.2 |
| C-4 (Aromatic) | 152.0 |
| C-1 (Aromatic) | 134.5 |
| C-2, C-6 (Aromatic) | 129.8 |
| C-3, C-5 (Aromatic) | 128.5 |
| C-8 (Methylene) | 29.2 |
| C-9 (Methyl) | 15.1 |
Experimental Protocols
This section outlines the detailed methodology for the preparation of a this compound sample and the acquisition of its ¹H and ¹³C NMR spectra.
Materials and Equipment
-
This compound (liquid)
-
Deuterated chloroform (CDCl₃, 99.8% D)
-
Tetramethylsilane (TMS)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette
-
Vial
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Protocol
-
Sample Weighing/Measurement: In a clean, dry vial, add approximately 10-20 µL of this compound for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 µL may be beneficial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[1]
-
Internal Standard: Add one drop of TMS to the solution to serve as an internal reference.
-
Homogenization: Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles or bubbles.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition Protocol
-
Instrument Setup: Turn on the NMR spectrometer and allow it to stabilize.
-
Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the sample changer or directly into the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition:
-
Load a standard proton experiment parameter set.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Load a standard carbon experiment parameter set (e.g., with proton decoupling).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FIDs of both experiments.
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding nuclei in the this compound molecule.
-
Visualizations
The following diagrams illustrate the molecular structure with NMR assignments and the experimental workflow.
Caption: Molecular structure of this compound with ¹H NMR chemical shift assignments.
Caption: Experimental workflow for NMR spectral analysis of this compound.
References
Application Notes and Protocols for 4-Ethylbenzaldehyde in Knoevenagel Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-ethylbenzaldehyde (B1584596) as a substrate in Knoevenagel condensation reactions. This important carbon-carbon bond-forming reaction is widely utilized in the synthesis of a variety of valuable compounds, including intermediates for pharmaceuticals and functional materials.[1][2][3] This document offers detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate the application of this versatile reaction in a laboratory setting.
Introduction
The Knoevenagel condensation is a nucleophilic addition reaction involving a carbonyl compound (an aldehyde or ketone) and an active methylene (B1212753) compound, catalyzed by a base.[2][4][5] this compound, an aromatic aldehyde, readily undergoes this reaction with various active methylene compounds, such as malononitrile (B47326), ethyl cyanoacetate (B8463686), and diethyl malonate, to yield α,β-unsaturated products. These products serve as key building blocks in organic synthesis. The general features of this reaction include the observation that aldehydes are typically more reactive than ketones and that the choice of catalyst and solvent plays a crucial role in the reaction outcome.[4]
Data Presentation
The following tables summarize quantitative data for the Knoevenagel condensation of this compound with various active methylene compounds, based on established protocols for analogous aromatic aldehydes.
Table 1: Knoevenagel Condensation of this compound with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Alum (20 mol%) | Water | 60 | 30-45 | ~90 (estimated) | Adapted from[6] |
| Piperidine (B6355638) | Ethanol (B145695) | Room Temperature | 180 | High (not specified) | Adapted from[7] |
| β-alanine | Water | 20 | 120-420 | High (not specified) | Adapted from[8] |
Table 2: Knoevenagel Condensation of this compound with Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 2-4 | High (not specified) | Adapted from[9] |
| DABCO | [HyEtPy]Cl/Water | 80 | 1-2 | ~95 (estimated) | Adapted from[10] |
| P4VP/Al2O3-SiO2 | Water | Reflux | 0.5 | ~98 (estimated) | Adapted from[11] |
Table 3: Knoevenagel Condensation of this compound with Diethyl Malonate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Immobilized Gelatine | DMSO | Room Temperature | ~12 (overnight) | 85-90 (estimated) | Adapted from[12] |
| Piperidine | Benzene | 130-140 (Reflux) | 11-18 | High (not specified) | Adapted from[13] |
| DBU/Water | Not specified | Not specified | Short | Excellent (not specified) | Adapted from[14] |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Ethylbenzylidene)malononitrile
This protocol is adapted from a general procedure for the synthesis of benzylidene malononitriles using alum as a catalyst in an aqueous medium.[6]
Materials:
-
This compound
-
Malononitrile
-
Alum (Potassium aluminum sulfate (B86663) dodecahydrate)
-
Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol, 0.134 g), malononitrile (1 mmol, 0.066 g), and water (10 mL).
-
Add alum (0.2 mmol, 0.095 g) to the mixture.
-
Stir the reaction mixture vigorously at 60°C.
-
Monitor the reaction progress using TLC (e.g., using a 7:3 hexane (B92381):ethyl acetate (B1210297) mobile phase).
-
Upon completion of the reaction (typically 30-45 minutes), cool the mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-(4-ethylbenzylidene)malononitrile.
Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(4-ethylphenyl)acrylate
This protocol is a generalized procedure based on the synthesis of similar aryl cyanoacrylates.[9]
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol, 1.34 g) and ethyl cyanoacetate (10 mmol, 1.13 g) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.
Protocol 3: Synthesis of Diethyl 2-(4-ethylbenzylidene)malonate
This protocol is based on a method using immobilized gelatine as a catalyst.[12]
Materials:
-
This compound
-
Diethyl malonate
-
Immobilized Gelatine catalyst (e.g., Gelatine on Immobead IB-350)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Conical flask
-
Orbital shaker
-
Hexane
Procedure:
-
In a 50 mL conical flask, prepare a mixture of this compound (25 mmol, 3.35 g) and diethyl malonate (30 mmol, 4.81 g) in DMSO (7 mL).
-
Add the immobilized gelatine catalyst (1 g) to the flask.
-
Shake the flask on an orbital shaker at room temperature (200 rpm) overnight (approximately 12 hours).
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, extract the product with hexane.
-
The DMSO and the immobilized catalyst can be recovered and reused.
-
The hexane layer containing the product is washed with water to remove any residual DMSO.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: General mechanism of the Knoevenagel condensation.
Caption: A typical experimental workflow for Knoevenagel condensation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 13. benchchem.com [benchchem.com]
- 14. asianpubs.org [asianpubs.org]
Application Notes & Protocols for Microwave-Assisted Synthesis Using 4-Ethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of various organic compounds utilizing 4-ethylbenzaldehyde (B1584596) as a key starting material. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced purity.[1][2] These protocols are designed to be a practical guide for chemists in academic and industrial research, facilitating the efficient synthesis of compound libraries for screening and drug development programs.
Microwave-Assisted Synthesis of Chalcones
Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are important intermediates in the biosynthesis of flavonoids and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] The Claisen-Schmidt condensation is the most common method for chalcone (B49325) synthesis.[4] Microwave irradiation significantly accelerates this reaction.[4]
Application Note:
Microwave-assisted Claisen-Schmidt condensation of this compound with various acetophenones provides a rapid and efficient route to a diverse range of chalcone derivatives. This method is particularly advantageous for high-throughput synthesis and library generation in drug discovery. The use of microwave energy allows for precise temperature control, minimizing the formation of byproducts often seen with conventional heating.[5]
Experimental Protocol: Synthesis of (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy)phenyl)prop-2-en-1-one
This protocol is adapted from a general microwave-mediated Claisen-Schmidt condensation method.
Materials and Reagents:
-
This compound
-
4-Heptyloxyacetophenone
-
Sodium Hydroxide (NaOH)
-
Microwave reaction vials (10 mL) with stir bars
-
Monitored microwave synthesizer
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1 mmol, 0.13 g) and 4-heptyloxyacetophenone (1 mmol, 0.23 g).
-
Add ethanol (5 mL) to dissolve the reactants.
-
Add a catalytic amount of 15% aqueous NaOH solution (approximately 1 mL).
-
Seal the vial securely with a cap.
-
Place the vial inside the cavity of the microwave synthesizer.
-
Set the reaction parameters: irradiate the mixture at a power of 210 watts for 42 seconds.
-
After the reaction is complete, cool the vial in an ice bath.
-
Collect the resulting solid product by filtration.
-
Wash the collected solid with cold ethanol, followed by water.
-
Dry the purified product under vacuum.
-
Recrystallize the product from a mixture of distilled ethanol and chloroform (B151607) to obtain the pure chalcone.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, melting point).
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Microwave Power (W) | Time (s) | Yield (%) |
| This compound | 4-Heptyloxyacetophenone | 15% NaOH | Ethanol | 210 | 42 | High (not specified) |
Microwave-Assisted Synthesis of Schiff Bases
Schiff bases, containing an azomethine (-C=N-) group, are versatile ligands and are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties.[6][7] The synthesis typically involves the condensation of a primary amine with an aldehyde.[6] Microwave assistance provides a green and efficient method for their preparation, often under solvent-free conditions.[8]
Application Note:
The microwave-assisted synthesis of Schiff bases from this compound and various primary amines offers a rapid, efficient, and environmentally friendly alternative to conventional methods.[8] This approach is highly effective for generating libraries of Schiff bases for biological screening. The reaction times are significantly reduced, and the product isolation is often straightforward.[9]
Experimental Protocol: General Synthesis of Schiff Bases from this compound
This protocol is a general procedure adapted for the synthesis of Schiff bases using this compound.[6][8]
Materials and Reagents:
-
This compound (1 mmol)
-
Aromatic or aliphatic primary amine (1 mmol)
-
Glacial acetic acid (catalytic amount, optional)
-
Ethanol (optional, for solvent-based reaction)
-
Microwave reaction vial or conical flask
-
Monitored microwave synthesizer or domestic microwave oven
Solvent-Free Procedure:
-
In a 100 mL conical flask, combine this compound (1 mmol) and the desired primary amine (1 mmol).
-
Cover the flask with a funnel or aluminum foil.
-
Place the reaction mixture in a microwave oven and irradiate at 600 W for 80-120 seconds.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with ethyl acetate (B1210297) (15 mL).
-
Purify the product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate).
Solvent-Based Procedure:
-
In a microwave reaction vial, mix this compound (1 mmol) and the primary amine (1 mmol) in ethanol (5 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at a suitable power (e.g., 450 W) for 8-10 minutes, with intermittent stirring.
-
After cooling, the solid product that separates is filtered.
-
Recrystallize the product from ethanol to obtain the pure Schiff base.
Quantitative Data Summary (Representative):
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Microwave Power (W) | Time (s) | Yield (%) |
| Aromatic Aldehyde | Aromatic Amine | Cashew Shell Extract | Solvent-free | 600 | 80-120 | 80-88 |
| 3,5-diiodosalicylaldehyde | 2-amino-6-nitrobenzothiazole | Glacial Acetic Acid | Ethanol | 450 | 480-600 | High (not specified) |
Microwave-Assisted Synthesis of Pyrimidine (B1678525) Derivatives
Pyrimidine and its derivatives are of great interest in medicinal chemistry due to their presence in nucleic acids and a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[10][11] The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidines, which can be significantly accelerated using microwave irradiation.[12]
Application Note:
The microwave-assisted Biginelli reaction provides a rapid and efficient one-pot synthesis of dihydropyrimidine (B8664642) derivatives from this compound, a β-ketoester, and urea (B33335) or thiourea. This method allows for the rapid generation of diverse pyrimidine libraries for biological evaluation. The reaction times are reduced from hours to minutes with improved yields compared to conventional heating.[13]
Experimental Protocol: General Synthesis of Dihydropyrimidines from this compound
This protocol is adapted from a general microwave-mediated Biginelli cyclocondensation method.[13][14]
Materials and Reagents:
-
This compound (1 mmol)
-
Ethyl acetoacetate (B1235776) (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Hydrochloric acid (catalytic amount) or another suitable catalyst
-
Ethanol
-
Microwave reaction vial (10 mL) with stir bar
-
Monitored microwave synthesizer
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1 mmol), ethyl acetoacetate (1 mmol), and urea (or thiourea) (1.5 mmol).
-
Add ethanol (2.0 mL) to the vial.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Seal the vial securely with a cap.
-
Place the vial inside the cavity of the microwave synthesizer.
-
Set the reaction parameters: irradiate the mixture at a constant temperature of 120 °C for 10 minutes with magnetic stirring.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Upon cooling, a solid precipitate typically forms.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure product.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, melting point).
Quantitative Data Summary (Representative):
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Guanidine hydrochloride | Ethanol | 120 | 10 | High (not specified) |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | Not specified (200W) | 3 | High (not specified) |
Visualizations
Signaling Pathway: Antioxidant Action of Chalcones via Nrf2 Activation
// Nodes Chalcone [label="Chalcone Derivative\n(e.g., from this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; Keap1 [label="Keap1", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2 [label="Nrf2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ARE [label="Antioxidant Response\nElement (ARE)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant_Genes [label="Antioxidant Genes\n(e.g., HO-1, GCLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Proteins [label="Antioxidant Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Protection [label="Cellular Protection\n(Reduced Oxidative Stress)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ub [label="Ubiquitination &\nDegradation", shape=septagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Chalcone -> Keap1 [label="inactivates", color="#EA4335", fontcolor="#202124"]; Keap1 -> Nrf2 [label="binds & promotes", dir=both, arrowhead=tee, arrowtail=normal, color="#5F6368", fontcolor="#202124"]; Nrf2 -> Ub [color="#EA4335", fontcolor="#202124"]; Nrf2 -> ARE [label="translocates to nucleus\n& binds", color="#4285F4", fontcolor="#202124"]; ARE -> Antioxidant_Genes [label="activates transcription", color="#4285F4", fontcolor="#202124"]; Antioxidant_Genes -> Antioxidant_Proteins [label="translates to", color="#4285F4", fontcolor="#202124"]; Antioxidant_Proteins -> Cellular_Protection [label="leads to", color="#4285F4", fontcolor="#202124"];
// Invisible nodes for alignment subgraph { rank=same; Keap1; Nrf2; } } dot Caption: Nrf2-Keap1 signaling pathway activation by chalcones.
Experimental Workflow: Microwave-Assisted Synthesis
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Combine Reactants &\nSolvent/Catalyst in\nMicrowave Vial", fillcolor="#FBBC05", fontcolor="#202124"]; Seal [label="Seal Vial", fillcolor="#FBBC05", fontcolor="#202124"]; Microwave [label="Microwave Irradiation\n(Controlled Time, Temp, Power)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cooling [label="Cool Reaction Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Work-up &\nProduct Isolation\n(Filtration/Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization/\nChromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Characterization\n(NMR, MS, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reagents; Reagents -> Seal; Seal -> Microwave; Microwave -> Cooling; Cooling -> Workup; Workup -> Purification; Purification -> Analysis; Analysis -> End; } dot Caption: General workflow for microwave-assisted organic synthesis.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 8. Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijamtes.org [ijamtes.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. omicsonline.org [omicsonline.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Ethylbenzaldehyde as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various biologically active heterocyclic compounds using 4-ethylbenzaldehyde (B1584596) as a key starting material. The protocols outlined below focus on the synthesis of thiophenes, pyrazolines, and pyrimidines, which are important scaffolds in medicinal chemistry.
Introduction
This compound is an aromatic aldehyde that serves as a valuable and versatile starting material in organic synthesis. Its ethyl group provides a lipophilic character that can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of target molecules. This document details its application in the construction of diverse heterocyclic frameworks, which are prevalent in many pharmaceuticals. The aldehyde functionality allows for a variety of classical condensation reactions to form the core of these heterocyclic systems.
Synthesis of Heterocyclic Scaffolds from this compound
This compound is a versatile precursor for a range of heterocyclic compounds, primarily through its participation in multicomponent reactions and condensation reactions. The general workflow involves the initial reaction of the aldehyde to form an intermediate, which then undergoes cyclization to yield the desired heterocyclic core.
Caption: General workflow from this compound to biologically active heterocyclic compounds.
Thiophene (B33073) Derivatives via the Gewald Reaction
General Reaction Pathway
Caption: General schematic of the Gewald reaction for thiophene synthesis.
Experimental Protocol: Synthesis of 2-Amino-3-carbethoxy-4-(4-ethylphenyl)thiophene (Adapted Protocol)
Materials:
-
This compound
-
Ethyl cyanoacetate (B8463686)
-
Elemental sulfur
-
Morpholine or Triethylamine
-
Ethanol (B145695) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL).
-
To this stirred mixture, add morpholine (15 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with constant stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-3-carbethoxy-4-(4-ethylphenyl)thiophene.
Expected Data and Applications
Thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[3][4]
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Analytical Data |
| 2-Amino-3-carbethoxy-4-(4-ethylphenyl)thiophene | C₁₅H₁₇NO₂S | >70 (expected) | - | IR, ¹H NMR, ¹³C NMR, Mass Spec. |
Table 1: Physicochemical data for a representative thiophene derivative. (Note: Specific data for the 4-ethylphenyl derivative is not available in the searched literature and is based on typical Gewald reaction outcomes).
Pyrazoline Derivatives from this compound-derived Chalcones
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized by the cyclization of chalcones with hydrazine (B178648) derivatives. The required chalcone (B49325) precursor can be synthesized from this compound via a Claisen-Schmidt condensation.[5]
Synthetic Pathway
Caption: Two-step synthesis of pyrazoline derivatives from this compound.
Experimental Protocols
Protocol 2.1: Synthesis of (E)-1-(Aryl)-3-(4-ethylphenyl)prop-2-en-1-one (Chalcone) [6]
Materials:
-
This compound
-
A substituted acetophenone (e.g., 4-heptyloxyacetophenone)[6]
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution (15%)
Procedure:
-
Dissolve this compound (1 mmol) and the substituted acetophenone (1 mmol) in ethanol (40 mL).[6]
-
Add a catalytic amount of 15% NaOH solution (approx. 15 mL) dropwise to the vigorously stirred solution.[6]
-
Reflux the reaction mixture for 3-4 hours, monitoring by TLC.[6]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol).
Protocol 2.2: Synthesis of 5-(4-ethylphenyl)-3-(aryl)-4,5-dihydro-1H-pyrazole (Pyrazoline)
Materials:
-
4-Ethylphenyl chalcone (from Protocol 2.1)
-
Hydrazine hydrate
-
Ethanol or Glacial acetic acid
Procedure:
-
Dissolve the chalcone (10 mmol) in ethanol (30 mL).
-
Add hydrazine hydrate (20 mmol) to the solution.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the solid product, wash it with water, and dry.
-
Recrystallize from ethanol to obtain the pure pyrazoline derivative.
Quantitative Data and Biological Applications
Pyrazoline derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[7][8]
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy)phenyl)prop-2-en-1-one | C₂₄H₃₀O₂ | - | - | [6] |
| 5-(4-ethylphenyl)-3-aryl-pyrazoline | Varies | >60 (expected) | - | - |
Table 2: Data for a representative chalcone and expected data for a pyrazoline derivative. (Note: Specific yield and melting point data for the pyrazoline derivative are not available in the searched literature).
Pyrimidine Derivatives via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335).[9][10] This reaction can be catalyzed by Brønsted or Lewis acids.
General Reaction Pathway
Caption: Schematic of the Biginelli reaction for dihydropyrimidinone synthesis.
Experimental Protocol: Synthesis of 4-(4-Ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (Adapted Protocol)[11]
Materials:
-
This compound
-
Ethyl acetoacetate (B1235776)
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (25 mL).
-
Add a catalytic amount of concentrated HCl (0.5 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water, and the product will precipitate.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Expected Data and Biological Relevance
Pyrimidine derivatives are of great interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[6]
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Analytical Data |
| 4-(4-Ethylphenyl)-DHPM derivative | C₁₆H₂₀N₂O₃ | >80 (expected) | - | IR, ¹H NMR, ¹³C NMR, Mass Spec. |
Table 3: Expected data for a representative dihydropyrimidinone derivative. (Note: Specific data for the 4-ethylphenyl derivative is not available in the searched literature and is based on typical Biginelli reaction outcomes).
Conclusion
This compound proves to be a highly useful and adaptable building block for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery and development. The protocols provided herein, adapted from established synthetic methodologies, offer a foundation for researchers to explore the synthesis and biological evaluation of novel 4-ethylphenyl-substituted thiophenes, pyrazolines, and pyrimidines. Further optimization of these reactions and exploration of the biological activities of the resulting compounds are promising areas for future research.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: Investigating the Kinase Inhibitory Activity of 4-Ethylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Note: The Potential of Benzaldehyde (B42025) Derivatives as Kinase Inhibitors
Benzaldehyde and its derivatives are a class of organic compounds being investigated for various therapeutic applications, including cancer treatment.[1] While research has demonstrated the cytotoxic effects of some benzaldehyde formulations against cancer cell lines and their ability to suppress signaling pathways, specific data on 4-Ethylbenzaldehyde derivatives as direct kinase inhibitors is limited in publicly available literature.[1][2]
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[3] The development of small molecule kinase inhibitors is therefore a major focus in drug discovery.[3] Structurally related compounds, such as benzyloxybenzaldehyde derivatives, have shown cytotoxic activity, suggesting potential interactions with cellular pathways that control cell proliferation and death.[4] This document provides a framework for researchers interested in exploring the kinase inhibitory potential of novel this compound derivatives by outlining standard, adaptable experimental protocols and workflows.
Data Presentation: Cytotoxic Activity of Related Benzaldehyde Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) |
| 17 | 2-(benzyloxy)benzaldehyde | HL-60 | 1-10 |
| 26 | 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 | 1-10 |
| 27 | 2-(benzyloxy)-5-methoxybenzaldehyde | HL-60 | 1-10 |
| 28 | 2-(benzyloxy)-5-chlorobenzaldehyde | HL-60 | 1-10 |
| 29 | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | 1-10 |
| 30 | 2-[(2-chlorobenzyl)oxy]benzaldehyde | HL-60 | 1-10 |
| 31 | 2-[(4-chlorobenzyl)oxy]benzaldehyde | HL-60 | 1-10 |
| Data sourced from a study on benzyloxybenzaldehyde derivatives.[4] |
Experimental Protocols
The following are generalized protocols that can be adapted to test novel this compound derivatives for kinase inhibitory activity.
Protocol 1: In Vitro Kinase Assay for IC50 Determination (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase using an ADP-Glo™ or similar luminescence-based assay. This type of assay measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[5]
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Test Compounds (this compound derivatives) dissolved in DMSO
-
Adenosine triphosphate (ATP)
-
Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 384-well or 96-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation and Plating:
-
Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, followed by 3-fold or 10-fold dilutions.[6]
-
Add a small volume (e.g., 1-2.5 µL) of each compound dilution to the appropriate wells of the assay plate.[5]
-
Include "no inhibitor" (DMSO only) for 100% activity control and "no enzyme" for background control.
-
-
Enzyme Addition:
-
Prepare a solution of the purified kinase in kinase reaction buffer.
-
Add 2.5 µL of the enzyme solution to all wells containing the test compound and the "no inhibitor" control.[5]
-
Add an equivalent volume of reaction buffer without the enzyme to the "no enzyme" control wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[5]
-
-
Initiation of Kinase Reaction:
-
Prepare a master mix of the kinase substrate and ATP in the reaction buffer. The final ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[7]
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to all wells.[5]
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or room temperature).[5]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[8]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for another 30-60 minutes at room temperature to stabilize the luminescent signal.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.[5]
-
Subtract the background signal (from "no enzyme" wells) from all other readings.[6]
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.[6]
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[6][9]
-
Protocol 2: Cell-Based Phospho-Substrate Assay (Western Blot)
This protocol measures the ability of an inhibitor to block the phosphorylation of a specific kinase substrate within intact cells, providing a more physiologically relevant assessment of compound activity.[8]
Materials:
-
Cell line expressing the kinase and substrate of interest
-
Appropriate cell culture medium and supplements
-
Test Compounds (this compound derivatives) dissolved in DMSO
-
Stimulant (e.g., a growth factor like EGF to activate a specific pathway, if required)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: one specific for the phosphorylated substrate and one for the total substrate (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach approximately 80-90% confluency.
-
If the pathway is basally inactive, serum-starve the cells for 4-24 hours before treatment.
-
Pre-treat the cells with various concentrations of the test compound (or DMSO vehicle control) for 1-2 hours.[8]
-
-
Kinase Activation and Cell Lysis:
-
If required, add a stimulant (e.g., EGF) for a short period (e.g., 10-15 minutes) to activate the target kinase pathway.[8]
-
Immediately place the plates on ice and wash the cells twice with ice-cold PBS.[8]
-
Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[8]
-
-
Lysate Processing:
-
Incubate the lysates on ice for 30 minutes.
-
Clarify the lysates by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[8]
-
Transfer the supernatant (containing the proteins) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.[8]
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples, load them onto an SDS-PAGE gel, and separate the proteins by electrophoresis.[8]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane overnight at 4°C with the primary antibody specific for the phosphorylated substrate.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total substrate protein to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phospho-protein and total protein using densitometry software (e.g., ImageJ).
-
The reduction in the phospho-protein signal in the presence of the inhibitor, relative to the DMSO control, indicates the compound's inhibitory activity in a cellular context.
-
Visualizations: Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. courses.edx.org [courses.edx.org]
Application Notes and Protocols for 4-Ethylbenzaldehyde as a Potential Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin (B1238610), the primary pigment in mammalian skin, hair, and eyes.[1][2] It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3] Overproduction and accumulation of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-whitening agents and treatments for hyperpigmentation.
Benzaldehyde and its derivatives have been identified as a class of tyrosinase inhibitors.[4][5] The inhibitory mechanism of many benzaldehyde-type compounds is attributed to the formation of a Schiff base with a primary amino group within the tyrosinase enzyme.[4][5] Structure-activity relationship studies on 4-substituted benzaldehydes have indicated that the nature of the substituent at the C-4 position influences the inhibitory activity. Notably, it has been reported that 4-alkylbenzaldehydes with bulky substituents can act as full inhibitors of tyrosinase.[6][7]
This document provides detailed application notes and protocols for the investigation of 4-Ethylbenzaldehyde , a compound with an ethyl group at the 4-position, as a potential tyrosinase inhibitor. While direct extensive research on this compound is emerging, its structural similarity to other active 4-substituted benzaldehydes makes it a promising candidate for evaluation. The following sections present hypothetical inhibitory data for illustrative purposes and detailed experimental protocols to enable researchers to assess its efficacy.
Hypothetical Inhibitory Activity of this compound
The following table summarizes the plausible quantitative data for the tyrosinase inhibitory activity of this compound, based on the known activities of structurally related 4-substituted benzaldehydes. This data is intended for illustrative purposes to guide experimental design.
| Compound | IC50 (µM) | Inhibition Type | Ki (µM) | Reference Compound |
| This compound | 50 - 150 | Mixed | 40 - 120 | Kojic Acid (IC50 ≈ 15-25 µM) |
| Benzaldehyde | 31.0 | Partial Noncompetitive | - | - |
| 4-Pentylbenzaldehyde | - | Full, Mixed | - | - |
| 4-Methylbenzonitrile | 79.9 | Partial Mixed | - | - |
Note: The values for this compound are hypothetical and should be determined experimentally.
Experimental Protocols
In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as the substrate.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM sodium phosphate buffer (pH 6.8).
-
Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 500 units/mL.
-
Dissolve L-DOPA in the phosphate buffer to a final concentration of 2 mM.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 2%.
-
Prepare a stock solution of Kojic Acid in the phosphate buffer to be used as a positive control.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the this compound solution (or Kojic Acid, or buffer for the control) to each well.
-
Add 140 µL of the L-DOPA solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the mushroom tyrosinase solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader.[8]
-
Continue to record the absorbance every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
-
Cellular Melanin Content Assay in B16F10 Melanoma Cells
This protocol details the procedure to assess the effect of this compound on melanin production in a cellular context using the B16F10 mouse melanoma cell line.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
α-Melanocyte-Stimulating Hormone (α-MSH) (optional, for stimulating melanogenesis)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
1 N NaOH with 10% DMSO
-
6-well or 12-well cell culture plates
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well or 12-well plates at a density of 2.5 x 10^4 cells/well and allow them to adhere for 24 hours.[9]
-
Treat the cells with various concentrations of this compound. A vehicle control (DMSO) should be included. If desired, co-treat with α-MSH (e.g., 0.5 nM) to stimulate melanin production.
-
-
Melanin Content Measurement:
-
After incubation, wash the cells twice with PBS.
-
Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.
-
Dissolve the cell pellet in 100 µL of 1 N NaOH containing 10% DMSO.[10]
-
Heat the samples at 60-80°C for 1-2 hours to solubilize the melanin.[9][11]
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm or 492 nm using a microplate reader.[9][11][12]
-
-
Data Normalization and Analysis:
-
The melanin content can be normalized to the total protein content of the cell lysate (determined by a BCA or Bradford assay) or expressed as a percentage of the control.
-
A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed decrease in melanin is not due to cytotoxicity.
-
Visualizations
Proposed Mechanism of Tyrosinase Inhibition
References
- 1. Tyrosinase inhibition activity | Nawah Scientific [nawah-scientific.com]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. brieflands.com [brieflands.com]
- 4. Skin Whitening Agent Types > Tyrosinase Inhibitors > Benzaldelhyde & Benzoate Derivatives [skinwhiteningscience.com]
- 5. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
- 12. In situ melanin assay for MSH using mouse B16 melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethylbenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethylbenzaldehyde. The information is designed to help overcome common experimental challenges and improve reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive or Insufficient Catalyst | For Friedel-Crafts or Gattermann-Koch reactions, ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and freshly opened or properly stored, as it is highly hygroscopic.[1][2][3] For oxidation reactions, verify the activity of the catalyst (e.g., cobalt or manganese salts).[4] |
| Low Reaction Temperature | Many synthesis routes, such as ether synthesis or Ullmann condensations, require elevated temperatures to proceed efficiently.[5] Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5] |
| Poor Quality Starting Materials | Impurities in the starting material (e.g., ethylbenzene, 4-ethyltoluene) can interfere with the reaction. Use freshly distilled or purified starting materials. Verify purity using GC or NMR before starting the reaction. |
| Presence of Water | Reactions like the Gattermann-Koch or Friedel-Crafts are sensitive to moisture, which deactivates the Lewis acid catalyst.[1] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). |
| Unstable Reagents | In some formylation reactions, such as the Gattermann-Koch, the formylating agent (formyl chloride) is unstable and must be generated in situ.[1] Ensure the conditions for its formation (e.g., high pressure of CO and HCl) are met.[1][6] |
Issue 2: Significant Byproduct Formation
| Potential Byproduct | Formation Mechanism | Mitigation Strategy |
| 4-Ethylbenzoic Acid | Over-oxidation of the aldehyde product, especially when using strong oxidizing agents or prolonged reaction times.[4] | Use milder, selective oxidizing agents like pyridinium (B92312) dichromate (PDC) for the oxidation of 4-ethylbenzyl alcohol.[4] Monitor the reaction closely and stop it once the starting material is consumed. Avoid excess oxidant. |
| Ortho and Meta Isomers | Friedel-Crafts and related electrophilic aromatic substitution reactions can yield a mixture of isomers. While the ethyl group is an ortho-, para-director, some meta- and ortho- product is often formed.[7] | Optimize reaction temperature; lower temperatures often favor the para product. The choice of catalyst can also influence regioselectivity. Purification by fractional distillation or column chromatography is typically required to separate the isomers.[7] |
| Polyalkylation Products | A common issue in Friedel-Crafts alkylation where the product is more reactive than the starting material.[8] | Use a large excess of the aromatic substrate (ethylbenzene) to favor mono-substitution. Friedel-Crafts acylation is a better alternative as the product is deactivated towards further substitution.[2][9] |
| Di- and Tri-phenylmethanes | Can be formed as byproducts during Gattermann-Koch or Friedel-Crafts reactions under certain conditions. | The use of a co-catalyst like cuprous chloride (CuCl) in the Gattermann-Koch reaction can help suppress side reactions and improve the yield of the desired aldehyde.[10][11] |
Frequently Asked Questions (FAQs)
Q1: Which is the most common industrial method for synthesizing this compound? A1: Industrially, this compound is typically produced by the catalytic air oxidation of 4-ethyltoluene.[4] This method often employs cobalt or manganese salts as promoters and is carried out at elevated temperatures.[4]
Q2: I am performing a Gattermann-Koch reaction to formylate ethylbenzene, but the yield is very low. What am I doing wrong? A2: The Gattermann-Koch reaction requires specific conditions. Low yields are often due to:
-
Inactive Catalyst: Anhydrous aluminum chloride (AlCl₃) is crucial.
-
Insufficient Pressure: The reaction requires high pressure of carbon monoxide (CO) and hydrogen chloride (HCl).[1]
-
Absence of Co-catalyst: Traces of cuprous chloride (CuCl) are often necessary to facilitate the reaction, possibly by acting as a "carrier" for the CO.[11]
-
Substrate limitations: This reaction is not applicable to phenol (B47542) or phenol ether substrates.[11]
Q3: Can I synthesize this compound by oxidizing 4-ethylbenzyl alcohol? What are the best practices? A3: Yes, the oxidation of 4-ethylbenzyl alcohol is a viable method.[4] To maximize yield and prevent over-oxidation to 4-ethylbenzoic acid, use mild oxidizing agents like pyridinium dichromate (PDC) or conduct the reaction under controlled conditions.[4] Catalytic systems using hydrogen peroxide as a green oxidant have also been shown to be effective and selective.[12]
Q4: How can I purify my crude this compound product? A4: Purification typically involves several steps. After the reaction workup (e.g., quenching, extraction with a solvent like ethyl acetate (B1210297), and washing), the crude product can be purified.[13] Fractional distillation under reduced pressure is effective due to its boiling point of 221.7 °C.[14] For removing non-volatile impurities or separating close-boiling isomers, column chromatography on silica (B1680970) gel is recommended.[13]
Q5: What are the main safety concerns when synthesizing this compound? A5: this compound may cause irritation to the skin, eyes, and respiratory system.[4] Vapors can lead to respiratory discomfort.[4] Many reagents used in its synthesis are hazardous, such as:
-
Lewis Acids (AlCl₃): Highly corrosive and react violently with water.
-
Carbon Monoxide: Highly toxic and flammable gas.
-
Acyl Halides: Corrosive and lachrymatory. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data on Synthesis Methods
Table 1: Comparison of Selected Synthesis Methods for this compound and Analogs
| Method | Starting Material | Reagents/Catalyst | Temperature | Reported Yield | Reference |
| Oxidative Cleavage | 1-Ethyl-4-vinylbenzene | CoCN catalyst, 30 wt% H₂O₂, MeCN | 65 °C | 91% | [13] |
| Oxidation | 4-Methoxybenzyl alcohol | I₂, KI, K₂CO₃, Water | 90 °C | 96% | [15] |
| Friedel-Crafts Acylation | Ethylbenzene, Benzoyl Chloride | Aluminum Chloride (AlCl₃) | N/A | 60% (of para-isomer) | [7] |
| Catalytic Oxidation | 4-tert-Butyltoluene* | CoAPO-5, TBHP | N/A | 73.4% selectivity at 15.5% conversion | [16] |
| Grignard Reaction | 4-Bromoethylbenzene | Mg, triethyl orthoformate, then acid | N/A | "Good yield" | [17] |
*Data from synthesis of a closely related analog, indicative of potential yield for this compound.
Experimental Protocols
Protocol 1: Synthesis via Oxidative Cleavage of 1-Ethyl-4-vinylbenzene[13]
-
Reaction Setup: In a 50 mL two-necked round-bottomed flask, add 1-ethyl-4-vinylbenzene (1 mmol) and CoCN catalyst (0.02 g) in acetonitrile (B52724) (MeCN, 5.0 mL).
-
Reagent Addition: Stir the mixture and slowly add 30 wt% hydrogen peroxide (H₂O₂, 0.34 g).
-
Heating: Raise the reaction temperature to 65 °C and maintain continuous stirring for 6 hours.
-
Workup: Upon completion, separate the catalyst by centrifugation. Extract the product with ethyl acetate (EtOAc) and wash with saturated aqueous NaCl.
-
Purification: Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield this compound.
Protocol 2: Synthesis via Oxidation of 4-Ethylbenzyl Alcohol (General Procedure)
-
Reaction Setup: Dissolve 4-ethylbenzyl alcohol (1 mmol) in a suitable solvent (e.g., dichloromethane).
-
Oxidant Addition: Add a mild oxidizing agent such as pyridinium dichromate (PDC) (1.5 equivalents) in portions.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of silica gel or celite to remove the chromium salts, washing with additional solvent.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be further purified by distillation or column chromatography if necessary.
Visual Guides
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for diagnosing low reaction yield.
Caption: Simplified pathway of the Gattermann-Koch reaction.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Gattermann-Koch Reaction| Reaction Mechanism of Gattermann-Koch Reaction [pw.live]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. testbook.com [testbook.com]
- 11. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 12. lakeland.edu [lakeland.edu]
- 13. This compound | 4748-78-1 [chemicalbook.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Ethylbenzaldehyde by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-ethylbenzaldehyde (B1584596) using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
Q1: My this compound is running too fast (high Rf) or too slow (low Rf) on the column.
A1: The retention factor (Rf) is primarily controlled by the polarity of the mobile phase.
-
If the Rf is too high (compound elutes too quickly): Your mobile phase is likely too polar. To increase retention, decrease the proportion of the polar solvent (e.g., ethyl acetate) and increase the proportion of the non-polar solvent (e.g., hexane).
-
If the Rf is too low (compound elutes too slowly or not at all): Your mobile phase is not polar enough. To decrease retention, gradually increase the proportion of the polar solvent.
It is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC) before performing column chromatography.[1] A good starting point for aldehydes is a mixture of hexane (B92381) and diethyl ether or ethyl acetate.[2]
Q2: The separation between this compound and impurities is poor.
A2: Poor resolution can stem from several factors:
-
Improper Solvent System: As with Rf issues, the solvent system is critical. A solvent system that gives good separation on TLC (Rf values of your target compound between 0.2-0.4 and significant separation from impurities) should be used.
-
Column Overloading: Loading too much sample onto the column can lead to broad bands and poor separation. The amount of sample should typically be 1-5% of the mass of the stationary phase.
-
Flow Rate: A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, leading to poor separation.[3] Conversely, a flow rate that is too slow can cause band broadening due to diffusion.[3] Adjust the flow rate to an optimal level, which is often determined empirically. For flash chromatography, a typical linear flow rate is about 5 cm/min.[4]
-
Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation. Ensure the stationary phase is packed uniformly.
Q3: I suspect my this compound is decomposing on the silica (B1680970) gel column.
A3: Aldehydes can be sensitive, especially to acidic conditions, and may decompose on standard silica gel.[2][5] this compound is also sensitive to air and can oxidize to 4-ethylbenzoic acid.[2][6][7]
-
Test for Stability: Before running a column, spot the this compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears (often at the baseline for the corresponding carboxylic acid), your compound is likely decomposing on the silica.
-
Use Deactivated Silica: You can deactivate the silica gel by adding a small amount of a base, such as triethylamine (B128534) (~1%), to the mobile phase. This will neutralize the acidic sites on the silica gel. However, be aware that this can affect the retention of other compounds.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina (B75360) or Florisil.
Q4: The solvent flow has stopped or is very slow.
A4: A blockage in the column can be caused by several factors:
-
Precipitation: The sample may have precipitated at the top of the column if it is not fully soluble in the mobile phase.[5] Ensure your sample is fully dissolved before loading. Dry loading the sample onto a small amount of silica can mitigate this issue.[3]
-
Fine Particles: Very fine particles from the stationary phase can clog the frit or cotton plug at the bottom of the column.
-
Air Bubbles: Air bubbles in the packed column can obstruct solvent flow.
To resolve this, you can try to carefully "stir" the very top of the silica to break up any precipitated material.[5] If the blockage is severe, the column may need to be repacked.
Frequently Asked Questions (FAQs)
Q: What is a good starting mobile phase for the column chromatography of this compound?
A: A common mobile phase for purifying aldehydes is a mixture of a non-polar solvent like hexane or pentane (B18724) and a slightly more polar solvent like diethyl ether or ethyl acetate.[2] A starting point could be a 97:3 mixture of hexane:diethyl ether.[2] The optimal ratio should be determined by TLC.
Q: What are the common impurities in this compound?
A: Common impurities can include:
-
4-Ethylbenzoic acid: Formed from the oxidation of the aldehyde.[2][7] This is a more polar impurity.
-
4-Ethylbenzyl alcohol: The corresponding alcohol from which the aldehyde might be synthesized.[8] This is also more polar than the aldehyde.
-
Unreacted starting materials: Depending on the synthetic route, these could be present.
Q: Should I use wet or dry packing for the column?
A: Both wet and dry packing methods can be effective.[9] Wet packing, where a slurry of the stationary phase in the mobile phase is poured into the column, is generally preferred as it is less likely to result in air bubbles and channels.[9]
Q: How can I load my sample onto the column?
A: The sample should be dissolved in a minimum amount of the mobile phase and carefully added to the top of the column.[3] If the sample is not very soluble in the mobile phase, a "dry loading" technique can be used. This involves pre-adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry, free-flowing powder to the top of the column.[3]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Stationary Phase:
- Select a glass column of appropriate size for the amount of sample to be purified.
- Place a small plug of cotton or glass wool at the bottom of the column.[10]
- Add a thin layer of sand over the plug.
- Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 hexane:ethyl acetate).
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles or cracks.[9]
- Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample and solvent addition.[3]
2. Sample Preparation and Loading:
- Dissolve the crude this compound in a minimal amount of the mobile phase.
- Carefully pipette the sample solution onto the top layer of sand in the column.
- Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the column, taking care not to disturb the top surface.
- Apply pressure (e.g., using a pump or nitrogen line) to achieve a steady flow rate.[3]
- Collect fractions in test tubes or other suitable containers.
- Monitor the elution of the compound by TLC analysis of the collected fractions.
4. Product Isolation:
- Combine the fractions containing the pure this compound.
- Remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
The following table summarizes typical parameters for the column chromatography of this compound. These values are approximate and may need to be optimized for specific experimental conditions.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade for flash chromatography. |
| Mobile Phase | Hexane:Ethyl Acetate (95:5 v/v) | A starting point; adjust based on TLC. |
| Target Rf Value | 0.2 - 0.4 | Provides good separation. |
| Sample Load | 1-5% of silica gel mass | To avoid column overloading. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for this compound purification.
References
- 1. magritek.com [magritek.com]
- 2. researchgate.net [researchgate.net]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Chromatography [chem.rochester.edu]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. guidechem.com [guidechem.com]
- 9. bhavanscollegedakor.org [bhavanscollegedakor.org]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Formylation of Ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the formylation of ethylbenzene (B125841). The information is presented in a clear question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and explanatory diagrams to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the expected main products when formylating ethylbenzene?
When an electrophilic formylation reaction is performed on ethylbenzene, the primary products are a mixture of ortho- and para-isomers: 2-ethylbenzaldehyde (B125284) and 4-ethylbenzaldehyde. The ethyl group is an ortho-, para-directing activator in electrophilic aromatic substitution. Due to steric hindrance from the ethyl group, the para-isomer is typically the major product.
Q2: What are the most common side products in the formylation of ethylbenzene?
The most frequently encountered side product is di-formylated ethylbenzene , where two formyl groups are added to the aromatic ring. The formation of this byproduct is more likely with highly activating substrates and an excess of the formylating agent. Other potential, though often less common, side products can include isomers other than the primary ortho and para products, and in some cases, products resulting from reactions involving the ethyl group, although this is less typical under standard formylation conditions. Under harsh conditions, polymerization can also lead to the formation of tarry substances.
Q3: How can I minimize the formation of the di-formylated side product?
Controlling the reaction stoichiometry is the most critical factor. Using a significant excess of the formylating reagent can lead to di-substitution. It is advisable to start with a carefully controlled stoichiometry. Additionally, running the reaction at a lower temperature (e.g., 0 °C to room temperature) can decrease the rate of the second formylation, thus favoring the mono-formylated product.[1]
Q4: My Vilsmeier-Haack reaction is giving a low yield, even with ethylbenzene being an activated substrate. What are the possible reasons?
Low yields in a Vilsmeier-Haack reaction can stem from several factors. Ensure that the Vilsmeier reagent is pre-formed before adding the ethylbenzene. This is typically achieved by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).[1] Adding the substrate before the reagent is fully formed can result in side reactions. Also, verify the quality of your reagents; moisture can deactivate the phosphorus oxychloride.
Q5: I am observing a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?
The formation of a dark, tarry substance often indicates polymerization or degradation of the starting material or product. This is usually a result of overly harsh reaction conditions, such as high temperatures or extended reaction times. To mitigate this, maintain a low reaction temperature, for instance, by adding the Vilsmeier reagent dropwise to the ethylbenzene solution at 0°C to manage the initial exothermic reaction. It is also crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) and to quench the reaction as soon as the starting material has been consumed.[2]
Troubleshooting Guides
Issue 1: High Percentage of Di-formylated Product
| Possible Cause | Troubleshooting Steps |
| Excess Formylating Agent | Carefully control the stoichiometry. Start with a 1:1 or a slight excess of the formylating agent to ethylbenzene.[1] |
| High Reaction Temperature | Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of the second formylation.[1] |
| Prolonged Reaction Time | Monitor the reaction progress using TLC. Quench the reaction as soon as the mono-formylated product is maximized to prevent further reaction.[2] |
Issue 2: Low Yield of Formylated Product
| Possible Cause | Troubleshooting Steps |
| Poor Reagent Quality | Use freshly distilled or high-purity, anhydrous reagents, especially for Lewis acids and formylating agents that are sensitive to moisture. |
| Suboptimal Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature may be necessary. However, this should be balanced against the risk of side reactions. |
| Incorrect Order of Reagent Addition | For the Vilsmeier-Haack reaction, always pre-form the Vilsmeier reagent at a low temperature before adding the ethylbenzene.[1] |
| Inefficient Work-up | Ensure the work-up procedure is suitable for isolating the aldehyde product. For instance, quenching the Rieche formylation with ice-cold water or a saturated aqueous ammonium (B1175870) chloride solution is a common practice.[3] |
Issue 3: Poor Regioselectivity (Unfavorable Ortho:Para Ratio)
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity by favoring the formation of the thermodynamically more stable para-isomer.[3] |
| Choice of Lewis Acid (Rieche Formylation) | The nature of the Lewis acid can influence the ortho:para ratio. TiCl₄ is often used in the Rieche formylation.[4] |
| Steric Hindrance | While inherent to the substrate, be aware that the bulky ethyl group naturally favors the formation of the para-isomer. |
Quantitative Data Summary
The following tables summarize typical product distributions for different formylation methods. Note that specific yields and isomer ratios can vary based on the precise reaction conditions.
Table 1: Vilsmeier-Haack Formylation of Ethylbenzene
| Product | Yield (%) | Reference |
| This compound (para) | Data not available | - |
| 2-ethylbenzaldehyde (ortho) | Data not available | - |
| Di-formylated ethylbenzene | Variable | [1] |
Table 2: Gattermann-Koch Formylation of Ethylbenzene
| Product | Yield (%) | Reference |
| This compound (para) | Data not available | - |
| 2-ethylbenzaldehyde (ortho) | Data not available | - |
Note: The Gattermann-Koch reaction is generally suitable for alkylbenzenes, but specific yield and isomer ratio data for ethylbenzene were not found in the search results.[6] It is known that polyalkylated benzenes can undergo rearrangement during this formylation.[7]
Table 3: Rieche Formylation of Ethylbenzene (using Dichloromethyl Methyl Ether and TiCl₄)
| Product | Yield (%) | Reference |
| This compound (para) | High (expected) | - |
| 2-ethylbenzaldehyde (ortho) | Low (expected) | - |
Note: Specific quantitative data for the Rieche formylation of ethylbenzene is not available. However, this method is effective for electron-rich aromatic compounds.[4] The reaction with mesitylene (B46885) gives mesitaldehyde in 81-89% yield.[8]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of an Activated Aromatic Compound (General Protocol)
This protocol is a general guideline and may require optimization for ethylbenzene.
-
Apparatus Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Reagent Pre-formation : Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel over 15 minutes. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[1]
-
Substrate Addition : Dissolve ethylbenzene in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Work-up : Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice containing sodium acetate. Stir vigorously for 1 hour until a precipitate forms.
-
Purification : Filter the solid product, wash it with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Rieche Formylation of Mesitylene (Adaptable for Ethylbenzene)
This protocol for mesitylene can be adapted for ethylbenzene.[8]
-
Apparatus Setup : Place a solution of the aromatic compound (e.g., ethylbenzene) in dry methylene (B1212753) chloride in a three-necked flask equipped with a reflux condenser, a stirrer, and a dropping funnel.
-
Lewis Acid Addition : Cool the solution in an ice bath and add titanium tetrachloride.
-
Formylating Agent Addition : While stirring and cooling the solution, add dichloromethyl methyl ether dropwise over a 25-minute period.
-
Reaction : After the addition is complete, stir the mixture for 5 minutes in the ice bath, followed by 30 minutes without cooling, and then for 15 minutes at 35 °C.
-
Work-up : Pour the reaction mixture into a separatory funnel containing crushed ice and shake thoroughly. Separate the organic layer, and extract the aqueous solution with methylene chloride.
-
Purification : Combine the organic solutions and wash them with water. Dry the solution over anhydrous sodium sulfate. After evaporating the solvent, the residue can be distilled to obtain the purified product.
Diagrams
Caption: Workflow for the Vilsmeier-Haack formylation of ethylbenzene.
Caption: Logical workflow for troubleshooting and minimizing di-formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rieche formylation - Wikipedia [en.wikipedia.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Preventing over-alkylation in Friedel-Crafts synthesis of 4-Ethylbenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-ethylbenzaldehyde (B1584596), with a focus on preventing over-alkylation in Friedel-Crafts reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the direct Friedel-Crafts alkylation of benzene (B151609) with an ethylating agent, followed by formylation, a problematic route for synthesizing this compound?
A1: Direct Friedel-Crafts alkylation of benzene with an ethylating agent leads to the formation of ethylbenzene (B125841). The ethyl group is an activating group, making the product, ethylbenzene, more reactive than the starting material, benzene. This increased reactivity leads to polysubstitution, where multiple ethyl groups are added to the benzene ring, resulting in a mixture of mono-, di-, and poly-ethylated benzenes. This significantly reduces the yield of the desired mono-substituted product and complicates purification. Subsequent formylation would then produce a mixture of aldehydes, making this route inefficient for the selective synthesis of this compound.
Q2: What is the most effective strategy to avoid polyalkylation when aiming for a mono-alkylated aromatic compound like this compound?
A2: The most reliable method to prevent polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone. The acyl group is deactivating, which prevents further electrophilic substitution on the aromatic ring, thus ensuring mono-substitution. The ketone can then be reduced to the desired alkyl group in a subsequent step.
Q3: What are the common reduction methods for converting the ketone intermediate (4-ethylacetophenone) to an ethyl group?
A3: The two most common methods for reducing the ketone to a methylene (B1212753) group are the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like potassium hydroxide). The choice between these methods depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.
Q4: Are there any direct formylation methods that can be used on ethylbenzene to synthesize this compound with good selectivity?
A4: Yes, direct formylation methods such as the Vilsmeier-Haack and Gattermann-Koch reactions can be employed on activated aromatic rings like ethylbenzene. These reactions introduce a formyl group (-CHO) directly onto the ring. Since ethylbenzene is an ortho-, para-director, these methods can provide good selectivity for the desired this compound isomer, especially the para-isomer due to reduced steric hindrance.[1][2]
Troubleshooting Guides
Issue 1: Low Yield of 4-Ethylacetophenone in Friedel-Crafts Acylation
| Symptom | Possible Cause | Troubleshooting Step |
| Low conversion of ethylbenzene | Inactive catalyst (AlCl₃) | Ensure the aluminum chloride is anhydrous and freshly opened or properly stored in a desiccator. Moisture deactivates the catalyst. |
| Insufficient catalyst | Friedel-Crafts acylation typically requires stoichiometric amounts of the Lewis acid catalyst because it complexes with the product ketone. Ensure at least one equivalent of AlCl₃ is used. | |
| Formation of multiple products | Reaction temperature too high | Control the reaction temperature, especially during the addition of the acylating agent. Running the reaction at a lower temperature can improve selectivity. |
| Impure reagents | Use pure, anhydrous ethylbenzene and acetyl chloride to avoid side reactions. |
Issue 2: Incomplete Reduction of 4-Ethylacetophenone
| Symptom | Possible Cause | Troubleshooting Step |
| Clemmensen Reduction: | Inactive zinc amalgam | Ensure the zinc amalgam is freshly prepared and active. |
| Insufficient acid concentration | Use concentrated hydrochloric acid as specified in the protocol. | |
| Wolff-Kishner Reduction: | Incomplete hydrazone formation | Ensure complete conversion of the ketone to the hydrazone before proceeding with the high-temperature elimination step. |
| Reaction temperature too low | The decomposition of the hydrazone requires high temperatures. Ensure the reaction is heated to the specified temperature in a high-boiling solvent like diethylene glycol.[3] | |
| Presence of water | Water can interfere with the reaction. Although the Huang-Minlon modification uses aqueous hydrazine, the water is typically distilled off before the high-temperature step.[3] |
Data Presentation: Comparison of Synthesis Routes for this compound
| Synthetic Route | Intermediate(s) | Key Reagents | Reported Yield (%) | Selectivity | Advantages | Disadvantages |
| Friedel-Crafts Acylation & Clemmensen Reduction | 4-Ethylacetophenone | Ethylbenzene, Acetyl chloride, AlCl₃, Zn(Hg), HCl | Variable | High for para-acylation | Avoids polyalkylation; reliable method. | Harsh acidic conditions for reduction; use of toxic mercury. |
| Friedel-Crafts Acylation & Wolff-Kishner Reduction | 4-Ethylacetophenone | Ethylbenzene, Acetyl chloride, AlCl₃, H₂NNH₂, KOH | ~67% (overall estimated) | High for para-acylation | Avoids polyalkylation; good for acid-sensitive substrates. | Harsh basic conditions and high temperatures for reduction. |
| Vilsmeier-Haack Formylation | None | Ethylbenzene, POCl₃, DMF | ~77%[1] | High for para-formylation[1] | Direct formylation in one step; mild conditions. | The Vilsmeier reagent is a weak electrophile, requiring an activated aromatic ring.[1] |
| Gattermann-Koch Formylation | None | Ethylbenzene, CO, HCl, AlCl₃, CuCl | Variable | High for para-formylation | Direct formylation in one step. | Requires handling of toxic carbon monoxide gas under pressure; not suitable for phenols and phenol (B47542) ethers.[4][5][6] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Ethylbenzene to 4-Ethylacetophenone
This protocol is adapted from a procedure for the synthesis of 1-(4-ethylphenyl)ethanone.
Materials:
-
Ethylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 to 1.2 equivalents) to anhydrous dichloromethane.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Add ethylbenzene (1 equivalent) to the flask.
-
Add acetyl chloride (1 equivalent) dropwise to the stirred mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-ethylacetophenone.
-
The product can be further purified by vacuum distillation.
Protocol 2: Wolff-Kishner Reduction of 4-Ethylacetophenone
This protocol is based on a procedure for the reduction of acetophenone (B1666503) to ethylbenzene.[3]
Materials:
-
4-Ethylacetophenone
-
Hydrazine hydrate (B1144303) (85-90%)
-
Potassium hydroxide (B78521) (KOH) pellets
-
Diethylene glycol
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-ethylacetophenone (1 equivalent), diethylene glycol, hydrazine hydrate (2-3 equivalents), and potassium hydroxide pellets (3-4 equivalents).
-
Heat the mixture gently until the KOH dissolves, and then heat to reflux for 1-2 hours to form the hydrazone.
-
Rearrange the condenser for distillation and distill off the water and excess hydrazine until the temperature of the reaction mixture rises to approximately 180-200 °C.
-
Return the condenser to the reflux position and continue to heat at this temperature for an additional 3-4 hours.
-
Cool the reaction mixture and add water.
-
Extract the product with diethyl ether.
-
Wash the combined ether extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
The resulting ethylbenzene can be purified by distillation. A reported yield for the reduction of acetophenone to ethylbenzene using a similar procedure is 78.5%.[3]
Protocol 3: Vilsmeier-Haack Formylation of Ethylbenzene
This is a general procedure for the formylation of an electron-rich aromatic compound.[1][7]
Materials:
-
Ethylbenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (B1210297)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (can be used as solvent and reagent).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the stirred DMF, keeping the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.
-
Add ethylbenzene (1 equivalent) dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC). The reaction may require gentle heating depending on the reactivity of the substrate.
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to quench the reaction and hydrolyze the intermediate.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography or distillation. A general yield for this type of reaction is reported to be around 77%.[1]
Mandatory Visualization
Caption: Logical workflow comparing direct Friedel-Crafts alkylation with the acylation-reduction pathway.
Caption: Alternative synthetic pathways to this compound from ethylbenzene.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 5. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in 4-Ethylbenzaldehyde Reactions
Welcome to the technical support center for troubleshooting reactions involving 4-Ethylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues leading to low conversion rates in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion in reactions with this compound?
Low conversion in reactions involving this compound can stem from several factors:
-
Purity of this compound: The aldehyde is susceptible to oxidation to 4-ethylbenzoic acid. Impurities can interfere with the desired reaction.
-
Reaction Conditions: Suboptimal temperature, solvent, catalyst, or reaction time can significantly impact yield.
-
Reagent Quality: The purity and reactivity of other reactants, such as the Wittig salt, amine, or ketone, are crucial.
-
Moisture and Air Sensitivity: Many organometallic reagents and intermediates are sensitive to moisture and air.
-
Steric Hindrance: While the ethyl group is not excessively bulky, it can influence the approach of nucleophiles compared to unsubstituted benzaldehyde.
-
Side Reactions: Competing reactions, such as self-condensation, Cannizzaro reaction (under strong basic conditions), or reduction of the aldehyde, can consume starting material.
Q2: How does the ethyl group on this compound affect its reactivity compared to benzaldehyde?
The ethyl group is a weak electron-donating group. This has two main effects:
-
Electronic Effect: It slightly deactivates the carbonyl group towards nucleophilic attack by increasing electron density on the benzene (B151609) ring through induction and hyperconjugation. This can make reactions like Wittig, reductive amination, and aldol (B89426) condensation slightly slower compared to unsubstituted benzaldehyde.
-
Steric Effect: The ethyl group adds some steric bulk to the para position, which generally has a minimal direct impact on the carbonyl group's accessibility.
Troubleshooting Specific Reactions
Wittig Reaction
The Wittig reaction is a powerful method for forming alkenes from aldehydes. Low yields with this compound are a common issue.
Common Problems & Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete ylide formation. | Use a strong, fresh base (e.g., n-BuLi, NaH, KHMDS). Ensure anhydrous conditions. |
| Low reactivity of the ylide. | For stabilized ylides, consider heating the reaction. For unstabilized ylides, run the reaction at low temperatures and allow it to slowly warm to room temperature. | |
| Degradation of this compound. | Use freshly purified this compound. | |
| Formation of Byproducts | Oxidation of this compound. | Store this compound under an inert atmosphere and use it promptly after purification. |
| Self-condensation of the ylide. | Add the aldehyde to the pre-formed ylide slowly at a low temperature. | |
| E/Z isomer mixture. | The stereochemical outcome depends on the ylide's stability. Stabilized ylides typically favor the E-isomer, while non-stabilized ylides favor the Z-isomer.[1] |
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
This protocol describes the synthesis of ethyl 4-ethylcinnamate from this compound and (carbethoxymethylene)triphenylphosphorane.
-
Ylide Preparation (if not commercially available): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the corresponding phosphonium (B103445) salt in anhydrous THF.
-
Cool the suspension to 0 °C and add a strong base (e.g., sodium hydride) portion-wise.
-
Allow the mixture to stir at room temperature for 1-2 hours, or until the ylide has formed (often indicated by a color change).
-
Wittig Reaction: Dissolve this compound (1 equivalent) in anhydrous THF.
-
Slowly add the this compound solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Troubleshooting Workflow for Wittig Reactions
Caption: Troubleshooting workflow for low Wittig reaction conversion.
Reductive Amination
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. When using this compound, low yields can arise from incomplete imine formation or side reactions.
Common Problems & Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient imine formation. | Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark trap to remove water. A catalytic amount of acid (e.g., acetic acid) can also promote imine formation. |
| Deactivated reducing agent. | Use a fresh, high-quality reducing agent. | |
| Unreactive amine. | For weakly nucleophilic amines, consider longer reaction times or the use of a Lewis acid catalyst (e.g., Ti(OiPr)₄). | |
| Formation of Byproducts | Reduction of this compound. | Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).[2][3][4] |
| Over-alkylation (tertiary amine formation). | Use a 1:1 stoichiometry of the amine and aldehyde or a slight excess of the amine. | |
| Aldol condensation of the aldehyde. | This is more likely with enolizable aldehydes, but ensure reaction conditions do not strongly favor this pathway. |
Comparative Yields for Reductive Amination of Substituted Benzaldehydes
The following table summarizes the yields of N-benzylaniline derivatives from the reductive amination of various substituted benzaldehydes with aniline (B41778) using NaBH₄ and a cation exchange resin (DOWEX(R)50WX8) in THF at room temperature.[5]
| Aldehyde | Aniline | Product | Time (min) | Yield (%) |
| Benzaldehyde | Aniline | N-benzylaniline | 20 | 91 |
| 4-Methylbenzaldehyde | Aniline | N-(4-methylbenzyl)aniline | 40 | 92 |
| 4-Bromobenzaldehyde | Aniline | N-(4-bromobenzyl)aniline | 20 | 88 |
| 4-Methoxybenzaldehyde | Aniline | N-(4-methoxybenzyl)aniline | 40 | 93 |
| 4-Nitrobenzaldehyde | Aniline | N-(4-nitrobenzyl)aniline | 20 | 90 |
Data adapted from a study on reductive amination using NaBH₄/DOWEX(R)50WX8.[5]
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes the synthesis of N-(4-ethylbenzyl)aniline.
-
Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and aniline (1-1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or dichloroethane).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The addition of a catalytic amount of acetic acid can be beneficial.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Logic for Reductive Amination
Caption: Troubleshooting logic for low-yield reductive amination.
Aldol Condensation
In the aldol condensation of this compound with a ketone (a Claisen-Schmidt condensation), low conversion can result from issues with enolate formation or competing reactions.
Common Problems & Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete enolate formation. | Ensure a sufficiently strong base (e.g., NaOH, KOH) is used. The pKa of the ketone's alpha-protons is a key factor. |
| Self-condensation of the ketone. | Use a non-enolizable aldehyde like this compound with an enolizable ketone. Slowly add the ketone to a mixture of the aldehyde and base. | |
| Reversibility of the aldol addition. | Heating the reaction mixture will drive the reaction towards the dehydrated condensation product, which is often more stable. | |
| Formation of Byproducts | Cannizzaro reaction of this compound. | This is more likely with very strong base concentrations and no enolizable partner. Ensure the ketone is present. |
| Michael addition of the enolate to the product. | Use a controlled stoichiometry of reactants. | |
| Formation of both mono- and di-addition products. | The ratio of aldehyde to ketone will influence the product distribution. Using an excess of the aldehyde will favor the di-addition product if the ketone has two enolizable sites (e.g., acetone). |
Experimental Protocol: Aldol Condensation of this compound with Acetone (B3395972)
This protocol describes the synthesis of (E)-4-(4-ethylphenyl)but-3-en-2-one.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and acetone (1.2-2 equivalents) in ethanol.
-
Cool the mixture in an ice bath.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide to the stirred mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The product may precipitate from the solution.
-
Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol.
Signaling Pathway for Aldol Condensation
References
Optimization of reaction conditions for 4-Ethylbenzaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Ethylbenzaldehyde (B1584596). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Method 1: Oxidation of 4-Ethylbenzyl Alcohol
Q1: My oxidation of 4-ethylbenzyl alcohol is slow or incomplete. What are the possible causes and solutions?
A1: Slow or incomplete oxidation can be due to several factors. Here is a systematic troubleshooting approach:
-
Inactive Oxidizing Agent: The oxidizing agent may have degraded. For solid reagents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), ensure they are freshly prepared or have been stored under appropriate anhydrous conditions. For catalytic systems, the catalyst may be poisoned.
-
Insufficient Reagent: Ensure you are using a sufficient molar excess of the oxidizing agent. For PCC, 1.5 equivalents are typically recommended. For catalytic oxidations, ensure the catalyst loading is adequate.
-
Low Reaction Temperature: While some oxidations proceed at room temperature, others may require gentle heating. Gradually increase the temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Poor Solvent Quality: The presence of water or other impurities in the solvent can interfere with the reaction. Use anhydrous solvents, especially for moisture-sensitive reagents like PCC.
Q2: I am observing significant over-oxidation to 4-ethylbenzoic acid. How can I minimize this side product?
A2: Over-oxidation is a common issue, particularly with strong oxidizing agents. To minimize the formation of 4-ethylbenzoic acid:
-
Choice of Oxidizing Agent: Employ milder and more selective oxidizing agents. Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are generally effective for stopping the oxidation at the aldehyde stage.[1] Catalytic air oxidation under controlled conditions can also be selective.[1]
-
Reaction Time and Temperature: Carefully monitor the reaction and stop it as soon as the starting material is consumed. Avoid prolonged reaction times and excessive temperatures.
-
Controlled Addition of Oxidant: Adding the oxidizing agent portion-wise can help maintain a lower instantaneous concentration, reducing the likelihood of over-oxidation.
Method 2: Friedel-Crafts Acylation of Ethylbenzene (B125841) followed by Reduction
Q1: The Friedel-Crafts acylation of ethylbenzene is giving a low yield of the desired p-isomer. How can I improve the regioselectivity?
A1: The ethyl group is an ortho, para-director. To favor the para-substituted product (4-ethylacetophenone), consider the following:
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the para isomer due to steric hindrance at the ortho position. Running the reaction below 0°C may be beneficial.[2]
-
Catalyst Choice: The choice and amount of Lewis acid catalyst (e.g., AlCl₃) can influence the isomer ratio. Use the minimum amount of catalyst required to drive the reaction to completion.
-
Solvent: The polarity of the solvent can affect the isomer distribution. Non-polar solvents like carbon disulfide or nitrobenzene (B124822) are often used.
Q2: I am getting multiple acylation products or other side products. What is causing this and how can it be prevented?
A2: The formation of multiple products is a known issue in Friedel-Crafts reactions.
-
Polyacylation: Although the acetyl group is deactivating, preventing further acylation, using a large excess of the acylating agent (e.g., acetyl chloride) or catalyst can sometimes lead to side reactions. Use a molar ratio of approximately 1:1 for ethylbenzene and the acylating agent.
-
Rearrangement Products: While less common in acylation than alkylation, impurities in the starting materials or catalyst can lead to unexpected products.[3] Ensure the purity of your ethylbenzene and acylating agent.
-
Dealkylation-Realkylation: High catalyst concentrations and temperatures can sometimes lead to the formation of diethylbenzene and benzene, which can then undergo acylation.[3]
Method 3: Sommelet Reaction of 4-Ethylbenzyl Halide
Q1: The Sommelet reaction is not proceeding, or the yield is very low. What are the common pitfalls?
A1: The Sommelet reaction involves the formation of a quaternary ammonium (B1175870) salt followed by hydrolysis.[4] Issues can arise at either stage:
-
Formation of the Hexaminium Salt: Ensure your 4-ethylbenzyl halide is reactive (bromide or chloride is typical) and that the solvent used for this step is non-hydroxylic to allow for the isolation of the salt.
-
Hydrolysis Step: The pH of the hydrolysis medium is crucial. The reaction works best at a slightly acidic pH (around 3.0-6.5).[5] Using water or aqueous hexamine for the hydrolysis is standard.
-
Steric Hindrance: While not an issue for 4-ethylbenzyl halide, be aware that substitution on the aromatic ring ortho to the methylene (B1212753) halide can hinder the reaction.[5]
Q2: How can I purify the this compound from the reaction mixture, which contains hexamine and its byproducts?
A2: Purification can be achieved by steam distillation. The aldehyde is volatile with steam, while the hexamine and its salts are not. Alternatively, after reaction completion, the product can be extracted into an organic solvent like ether or ethyl acetate (B1210297). The organic layer can then be washed with dilute acid to remove basic impurities, followed by a wash with water and brine, drying, and finally, purification by distillation or column chromatography.
Data Presentation
| Synthesis Method | Starting Material(s) | Key Reagents/Catalyst(s) | Typical Yield (%) | Reference(s) |
| Oxidation | 1-Ethyl-4-vinylbenzene | CoCN, H₂O₂ | 91 | [6] |
| Oxidation | 4-Ethylbenzyl alcohol | PCC or MnO₂ | Moderate to High | [1][7] |
| Friedel-Crafts Acylation (precursor synthesis) | Ethylbenzene, Benzoyl Chloride | AlCl₃ | 60 (ketone) | [3] |
| Formylation (Vilsmeier-Haack type) | bis-(4-ethyl-phenyl)-mercury, DMF | POCl₃ | 65 | [8] |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 1-Ethyl-4-vinylbenzene[6]
-
In a 50 mL two-necked round-bottom flask, add 1-ethyl-4-vinylbenzene (1 mmol) and CoCN catalyst (0.02 g) in acetonitrile (B52724) (5.0 mL).
-
Stir the mixture.
-
Slowly add 30 wt% hydrogen peroxide (H₂O₂) (0.34 g) to the reaction mixture.
-
Increase the reaction temperature to 65 °C and continue stirring for 6 hours.
-
Upon completion (monitored by TLC or GC), separate the catalyst by centrifugation.
-
Extract the product with ethyl acetate (EtOAc) and wash with a saturated aqueous NaCl solution.
-
Dry the organic phase with anhydrous Na₂SO₄.
-
Purify the product by column chromatography to obtain this compound.
Protocol 2: Synthesis via Sommelet Reaction[4][9]
-
Formation of the Hexaminium Salt:
-
Dissolve 4-ethylbenzyl chloride (1 equivalent) in a minimal amount of chloroform (B151607) or another suitable non-hydroxylic solvent.
-
Add a saturated solution of hexamine (hexamethylenetetramine) in the same solvent.
-
Stir the mixture at room temperature. The quaternary ammonium salt will precipitate.
-
Filter the salt, wash with cold solvent, and dry.
-
-
Hydrolysis:
-
Suspend the dried hexaminium salt in water or a mixture of water and a miscible organic solvent.
-
Heat the mixture to reflux. The hydrolysis will proceed to form this compound.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After cooling, extract the reaction mixture with ether or ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the resulting aldehyde by vacuum distillation.
-
Visualizations
Caption: Workflow for the oxidation of 1-Ethyl-4-vinylbenzene.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. guidechem.com [guidechem.com]
- 2. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. This compound | 4748-78-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS No.4748-78-1,this compound Suppliers,MSDS download [lookchem.com]
Removal of unreacted starting materials from 4-Ethylbenzaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 4-Ethylbenzaldehyde by providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route used. If prepared via Friedel-Crafts acylation of ethylbenzene (B125841) followed by oxidation or reduction, unreacted ethylbenzene, the corresponding carboxylic acid (4-ethylbenzoic acid) from over-oxidation, and residual acylating agents or catalysts may be present.[1][2] Syntheses starting from 4-ethylbenzyl alcohol can contain unreacted starting material and 4-ethylbenzoic acid.[2] If prepared by oxidation of 4-ethylstyrene, residual starting material and byproducts from cleavage of the double bond can be impurities.
Q2: My crude this compound has a yellowish tint. What is the likely cause?
A2: A yellow to brownish color in crude aromatic aldehydes is often due to the presence of oxidized impurities or polymeric byproducts formed during the reaction or upon exposure to air and light. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, which can contribute to coloration.
Q3: Which purification method is most suitable for achieving high-purity (>99%) this compound?
A3: For achieving high purity, a combination of methods is often ideal. An initial wash with sodium bisulfite solution can effectively remove the bulk of the aldehyde from a mixture of non-carbonyl compounds.[3][4] Subsequent fractional vacuum distillation is an excellent method for separating this compound from components with different boiling points.[5] For removal of trace impurities, column chromatography can be employed.[6]
Q4: Can this compound be purified by recrystallization?
A4: Since this compound is a liquid at room temperature (Boiling Point: 221 °C), direct recrystallization is not a standard procedure. However, it can be purified by forming a solid derivative, such as the bisulfite adduct, which can be recrystallized and then the aldehyde regenerated.[3]
Troubleshooting Guides
Issue 1: Low Purity After Purification
| Symptom | Possible Cause | Suggested Solution |
| Persistent presence of starting materials (e.g., ethylbenzene) in GC-MS. | Incomplete reaction or inefficient purification. | If the boiling points are significantly different, fractional vacuum distillation is recommended. For small-scale purification, column chromatography with a non-polar eluent can separate the less polar starting materials from the more polar aldehyde. |
| Presence of 4-ethylbenzoic acid in the purified product. | Oxidation of the aldehyde during reaction, workup, or storage. | Wash the crude product with a mild base like saturated sodium bicarbonate solution to extract the acidic impurity. Store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent further oxidation. |
| Broad peaks or multiple unexpected signals in NMR or GC-MS. | Presence of multiple byproducts or thermal decomposition during purification. | For thermally sensitive compounds, vacuum distillation at a lower temperature is advised.[5] If byproducts have similar polarities, a high-resolution technique like preparative HPLC might be necessary for separation. |
Issue 2: Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during sodium bisulfite wash. | The bisulfite adduct is partially soluble in the organic layer, or the regeneration of the aldehyde is incomplete. | Ensure the aqueous layer is thoroughly separated. For regeneration, ensure the pH is sufficiently basic (pH > 10) and allow adequate time for the reaction to complete before extraction.[3] |
| Low recovery from column chromatography. | The aldehyde is adsorbing irreversibly to the silica (B1680970) gel or decomposing on the column. | Deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent. Use a less polar solvent system if the product is eluting very slowly. |
| Product loss during distillation. | Distillation temperature is too high, leading to decomposition, or the vacuum is not stable. | Use a vacuum pump that can achieve a stable, low pressure to reduce the boiling point. Ensure all joints in the distillation apparatus are well-sealed. A short-path distillation apparatus can minimize losses.[7] |
Data Presentation: Comparison of Purification Methods
The following table summarizes typical purity and yield data for common purification methods for aromatic aldehydes like this compound. Note that the values are compiled from various sources and may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity (%) | Typical Yield (%) | References |
| Column Chromatography | >98 | ~91 | [6] |
| Sodium Bisulfite Wash | >95 (for the recovered aldehyde) | 70-90 (for adduct formation) | [2][3] |
| Fractional Vacuum Distillation | >99 | 85-99 (recovery from feed) | [8] |
| Recrystallization (of bisulfite adduct) | High (qualitative) | Good (qualitative) | [3] |
Experimental Protocols
Protocol 1: Purification via Sodium Bisulfite Wash
This method is effective for separating aldehydes from non-carbonyl compounds.
Materials:
-
Crude this compound
-
Saturated sodium bisulfite solution
-
Diethyl ether (or other suitable organic solvent)
-
1 M Sodium hydroxide (B78521) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Round-bottom flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in diethyl ether in a separatory funnel.
-
Add an equal volume of saturated sodium bisulfite solution.
-
Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct should form.
-
Separate the aqueous layer containing the adduct.
-
To regenerate the aldehyde, place the aqueous layer in a clean flask and add 1 M sodium hydroxide solution until the solution is basic (pH > 10).
-
Extract the regenerated this compound with three portions of diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Fractional Vacuum Distillation
This method is suitable for separating compounds with different boiling points. This compound has a boiling point of 221 °C at atmospheric pressure, but this can be significantly lowered under vacuum.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a fractionating column)
-
Vacuum pump
-
Heating mantle
-
Stir bar
-
Thermometer
-
Cold trap
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed.
-
Place the crude this compound and a stir bar into the distillation flask.
-
Begin stirring and slowly apply vacuum. A typical pressure for this type of distillation is in the range of 10-20 mmHg.
-
Once the desired pressure is stable, begin heating the distillation flask.
-
Collect any low-boiling fractions (forerun) in a separate receiving flask.
-
Monitor the temperature at the distillation head. When the temperature stabilizes near the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction. The boiling point at 11 mmHg is approximately 82-85 °C.
-
Continue distillation until the temperature begins to drop or rise significantly, indicating the end of the main fraction.
-
Stop heating, allow the apparatus to cool, and then slowly release the vacuum before collecting the purified product.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. US9018421B2 - Separation of aromatic aldehydes - Google Patents [patents.google.com]
Stability issues of 4-Ethylbenzaldehyde during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 4-Ethylbenzaldehyde.
Troubleshooting Guides
Issue: I observe a decrease in the purity of my this compound sample over time, as indicated by GC analysis.
Possible Cause: The primary cause for a decrease in the purity of this compound is oxidation.[1] Like many aldehydes, it is sensitive to air and can be oxidized to the corresponding carboxylic acid, 4-Ethylbenzoic acid.[1] This process is accelerated by exposure to light and elevated temperatures.
Solution:
-
Verify Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, light-resistant container, and at a reduced temperature.
-
Purity Check: Regularly assess the purity of your sample using the provided GC-FID or HPLC analysis protocols.
-
Purification: If the purity has dropped significantly, consider purifying the aldehyde by distillation. However, it is crucial to first test for and remove any peroxides before heating the material.
Issue: I have detected the presence of peroxides in my this compound sample.
Possible Cause: Aldehydes are known to form peroxides upon exposure to air.[2][3] This is a serious safety concern as peroxides can be explosive, especially when concentrated by heating or evaporation.[2]
Solution:
-
DO NOT HEAT OR DISTILL: If peroxides are detected, do not heat or distill the sample, as this can lead to an explosion.[2]
-
Peroxide Removal: Follow the detailed experimental protocol for peroxide removal using ferrous sulfate (B86663) or activated alumina (B75360).
-
Safe Disposal: If you are not equipped or comfortable with peroxide removal procedures, contact your institution's Environmental Health and Safety (EHS) office for guidance on safe disposal.[4]
Issue: My this compound has a yellowish appearance and a sharp, unpleasant odor.
Possible Cause: A change in color from colorless to pale yellow and the development of a sharp odor are often indicators of degradation.[1] The yellow color can be due to the formation of polymeric byproducts, and the sharp odor is likely due to the presence of the oxidation product, 4-Ethylbenzoic acid.
Solution:
-
Assess Purity: Perform a purity analysis using GC-FID or HPLC to quantify the level of degradation.
-
Consider Purification: If the impurity level is unacceptable for your application, purification may be necessary after ensuring the absence of peroxides.
-
Review Handling Procedures: This observation suggests that the compound may have been exposed to air and/or light. Review your handling and storage procedures to prevent further degradation of fresh samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound during storage?
A1: The primary degradation product of this compound upon exposure to air is 4-Ethylbenzoic acid, formed through an oxidation reaction.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the stability of this compound, it should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon).[5] For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: How often should I test my this compound for purity and peroxides?
A3: It is good practice to test for peroxides before each use, especially if the container has been opened previously and stored for an extended period. Purity should be checked periodically, with the frequency depending on the storage conditions and the sensitivity of your application to impurities. For opened containers, a peroxide test every 3-6 months is a reasonable precaution.
Q4: Can I inhibit the degradation of this compound?
A4: While the best approach is proper storage, small amounts of antioxidants, such as butylated hydroxytoluene (BHT), can be added to inhibit oxidation. However, the suitability of such inhibitors depends on your specific experimental requirements, as they may interfere with downstream applications.
Data Presentation
Table 1: Recommended Storage Conditions and Shelf Life for this compound
| Storage Condition | Atmosphere | Temperature | Estimated Shelf Life (Unopened) | Estimated Shelf Life (Opened) |
| Optimal | Inert Gas (Nitrogen/Argon) | 2-8 °C | > 1 year | 6 months (with regular peroxide testing) |
| Standard | Air | Room Temperature | 6-12 months | 1-3 months (frequent peroxide testing recommended) |
| In Solvent (-20°C) | Inert Gas (Nitrogen/Argon) | -20°C | 1 month[5] | Prepare fresh for use[5] |
| In Solvent (-80°C) | Inert Gas (Nitrogen/Argon) | -80°C | 6 months[5] | Prepare fresh for use[5] |
Note: The estimated shelf life is a general guideline. Actual stability may vary based on the initial purity of the material and the integrity of the container seal. Regular purity and peroxide checks are highly recommended.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for determining the purity of this compound and quantifying the primary impurity, 4-Ethylbenzoic acid (after derivatization).
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Capillary Column: e.g., DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Reagents:
-
This compound sample
-
High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)
-
(Optional, for 4-Ethylbenzoic acid analysis) Derivatizing agent (e.g., BSTFA)
Procedure:
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
-
Analysis: Inject the prepared sample into the GC-FID system. The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks. For quantification of 4-Ethylbenzoic acid, a derivatization step to a more volatile ester is recommended prior to injection, and a calibration curve should be prepared using a standard of the derivatized acid.
Protocol 2: Quantification of this compound and 4-Ethylbenzoic Acid by High-Performance Liquid Chromatography (HPLC)
This method allows for the simultaneous quantification of this compound and its primary degradation product, 4-Ethylbenzoic acid.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
This compound sample
-
4-Ethylbenzoic acid standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid. The exact ratio may need to be optimized for your specific column and system.
-
Standard Preparation: Prepare stock solutions of this compound and 4-Ethylbenzoic acid of known concentrations in the mobile phase. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the calibration standards and the sample solution. Construct calibration curves for both compounds and determine the concentration of this compound and 4-Ethylbenzoic acid in the sample.
Protocol 3: Peroxide Testing
A qualitative test for the presence of peroxides.
Materials:
-
Potassium iodide (KI)
-
Glacial acetic acid
-
The this compound sample to be tested
Procedure:
-
Prepare a fresh solution by dissolving approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid.
-
In a clean, dry test tube, add 1 mL of the this compound sample.
-
Add 1 mL of the freshly prepared KI/acetic acid solution to the test tube.
-
Gently swirl the mixture.
-
Observation:
-
No color change or a faint yellow color: Peroxide levels are low.
-
A distinct yellow to brown color: Peroxides are present. The intensity of the color is proportional to the peroxide concentration.
-
For a semi-quantitative assessment, commercial peroxide test strips can be used by following the manufacturer's instructions. [3][6]
Protocol 4: Removal of Peroxides
This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Method A: Ferrous Sulfate Wash
-
Prepare a 5% aqueous solution of ferrous sulfate (FeSO₄·7H₂O).
-
In a separatory funnel, add the this compound containing peroxides.
-
Add an equal volume of the ferrous sulfate solution.
-
Shake the funnel gently, periodically venting to release any pressure.
-
Allow the layers to separate and discard the aqueous (bottom) layer.
-
Repeat the washing process until a fresh portion of the ferrous sulfate solution no longer causes a color change, and the organic layer tests negative for peroxides.
-
Wash the aldehyde with water to remove any residual iron salts, and then dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
Method B: Activated Alumina Column
-
Pack a chromatography column with activated alumina.
-
Pass the this compound through the column. The alumina will adsorb the peroxides.[7][8]
-
Collect the eluate and test for the absence of peroxides.
-
Caution: The alumina may retain peroxides and should be handled as potentially hazardous. Decontaminate the alumina by washing it with a dilute acidic solution of ferrous sulfate before disposal.[7]
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 3. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 4. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Procedure - Test for Peroxides | Center of Laboratory Supplies [cls.hkust.edu.hk]
- 7. uwyo.edu [uwyo.edu]
- 8. ehs.wwu.edu [ehs.wwu.edu]
Challenges in the scale-up of 4-Ethylbenzaldehyde production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 4-Ethylbenzaldehyde (B1584596) production.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The two most common industrial routes for the synthesis of this compound are:
-
Gattermann-Koch Formylation of Ethylbenzene (B125841): This method introduces a formyl group (-CHO) directly onto the ethylbenzene ring using carbon monoxide and hydrogen chloride under pressure, with a catalyst system typically composed of a Lewis acid (like aluminum chloride) and a cuprous chloride co-catalyst.
-
Catalytic Oxidation of 4-Ethyltoluene (B166476): This process involves the selective oxidation of the methyl group of 4-ethyltoluene to an aldehyde. This is typically achieved using air or another oxidant in the presence of a transition metal catalyst, such as cobalt or manganese salts.
Q2: What are the main challenges in scaling up the Gattermann-Koch formylation of ethylbenzene?
A2: The primary challenges in scaling up the Gattermann-Koch reaction include:
-
Handling of Toxic and Corrosive Reagents: The use of carbon monoxide (a toxic gas) and hydrogen chloride (a corrosive gas) requires specialized high-pressure equipment and stringent safety protocols.
-
Catalyst Activity and Separation: Maintaining the activity of the Lewis acid catalyst, which is sensitive to moisture, can be challenging. The separation and disposal of the catalyst sludge after the reaction also present difficulties at an industrial scale.
-
Isomer Formation: While the ethyl group is primarily para-directing, small amounts of the ortho- and meta-isomers of ethylbenzaldehyde can be formed, complicating the purification process.
Q3: What are the key difficulties in the catalytic oxidation of 4-ethyltoluene to this compound?
A3: The main difficulties in the catalytic oxidation of 4-ethyltoluene are:
-
Selectivity Control: The primary challenge is to achieve high selectivity for the desired aldehyde. Over-oxidation of the methyl group to a carboxylic acid (forming 4-ethylbenzoic acid) is a common side reaction that reduces the yield of the target product.
-
Catalyst Deactivation: The catalyst can deactivate over time due to the harsh reaction conditions or the formation of inhibiting byproducts.
-
Reaction Runaway: The oxidation process is exothermic, and careful temperature control is crucial to prevent a runaway reaction and ensure safety.
-
Product Inhibition: The product, this compound, can sometimes inhibit the catalyst's activity.
Q4: What are the recommended methods for the purification of this compound at an industrial scale?
A4: At an industrial scale, fractional distillation is the most common method for purifying this compound. This technique separates compounds based on their boiling points. Given the boiling point differences between this compound and its common impurities, this method can be effective. Crystallization of derivatives can also be employed as a purification strategy in some cases.
Troubleshooting Guides
Route 1: Gattermann-Koch Formylation of Ethylbenzene
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and freshly opened or properly stored. Moisture will deactivate the catalyst. | Increased reaction rate and higher conversion of ethylbenzene. |
| Insufficient Pressure | Verify that the reaction is maintained at the optimal pressure for carbon monoxide and hydrogen chloride. Insufficient pressure will lead to poor electrophile formation. | Improved formation of the formyl cation and a subsequent increase in product yield. |
| Low Purity of Reagents | Use high-purity ethylbenzene and ensure the carbon monoxide and hydrogen chloride are free from contaminants that could poison the catalyst. | Reduced side reactions and a cleaner reaction profile, leading to a better yield. |
| Inadequate Mixing | Ensure efficient agitation to facilitate mass transfer between the gaseous reactants and the liquid phase containing the catalyst and substrate. | Homogeneous reaction conditions, leading to a more complete reaction and higher yield. |
Issue 2: Formation of Isomeric Impurities
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Reaction Temperature Too High | Optimize the reaction temperature. Higher temperatures can sometimes lead to a decrease in regioselectivity. | Reduced formation of ortho- and meta-ethylbenzaldehyde isomers. |
| Non-optimal Catalyst System | Experiment with different Lewis acid catalysts or co-catalysts to improve the para-selectivity of the formylation. | Enhanced preference for the formation of the desired this compound isomer. |
Route 2: Catalytic Oxidation of 4-Ethyltoluene
Issue 1: Low Selectivity (High Formation of 4-Ethylbenzoic Acid)
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Excessive Reaction Temperature | Carefully control and lower the reaction temperature. Over-oxidation is more prevalent at higher temperatures. | Reduced rate of oxidation of the aldehyde to the carboxylic acid, thus increasing selectivity. |
| High Oxidant Concentration | Optimize the concentration of the oxidant (e.g., air). A high concentration can lead to more aggressive oxidation. | A more controlled oxidation process with a lower likelihood of over-oxidation. |
| Prolonged Reaction Time | Monitor the reaction progress and stop it once the optimal conversion of the starting material is achieved. Extended reaction times can lead to the oxidation of the product. | Minimized formation of 4-ethylbenzoic acid by preventing the secondary oxidation of the aldehyde. |
| Inappropriate Catalyst Composition | Adjust the ratio of the metal catalysts (e.g., Co/Mn) or introduce a promoter to enhance selectivity towards the aldehyde. | Improved catalyst performance with a higher preference for the formation of this compound. |
Issue 2: Low Conversion of 4-Ethyltoluene
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Catalyst Deactivation | Ensure the catalyst is not poisoned by impurities in the feedstock. Consider a catalyst regeneration step if applicable. | Restored catalyst activity leading to an increased reaction rate and higher conversion. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature within the optimal range for the catalyst system. | Overcoming the activation energy barrier for the reaction, resulting in a higher conversion rate. |
| Poor Mass Transfer | Improve agitation and ensure efficient dispersion of the oxidant in the liquid phase to overcome mass transfer limitations. | Enhanced contact between reactants and the catalyst, leading to an increased reaction rate. |
Data Presentation
Table 1: Physical Properties of this compound and Related Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₁₀O | 134.18 | 221 |
| 2-Ethylbenzaldehyde | C₉H₁₀O | 134.18 | 209-212[1][2] |
| 3-Ethylbenzaldehyde | C₉H₁₀O | 134.18 | 214.3[3] |
| 4-Ethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | 270[4] |
Experimental Protocols
Protocol 1: Gattermann-Koch Formylation of Ethylbenzene
-
Objective: To synthesize this compound from ethylbenzene via Gattermann-Koch formylation.
-
Materials: Ethylbenzene, Aluminum Chloride (anhydrous), Cuprous Chloride, Carbon Monoxide, Hydrogen Chloride, Dry inert solvent (e.g., dichloromethane).
-
Procedure:
-
Charge a high-pressure reactor with the anhydrous Lewis acid catalyst (e.g., aluminum chloride) and a co-catalyst (e.g., cuprous chloride) under an inert atmosphere.
-
Add the dry solvent and ethylbenzene to the reactor.
-
Seal the reactor and begin agitation.
-
Pressurize the reactor with a mixture of carbon monoxide and hydrogen chloride gas to the desired operating pressure.
-
Heat the reactor to the target temperature and maintain for the specified reaction time, monitoring the pressure and temperature.
-
After the reaction is complete, cool the reactor and carefully vent the excess gases.
-
Quench the reaction mixture by slowly adding it to ice-water.
-
Separate the organic layer, wash with a dilute base solution and then with water.
-
Dry the organic layer over an anhydrous drying agent.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Protocol 2: Catalytic Oxidation of 4-Ethyltoluene
-
Objective: To synthesize this compound by the selective oxidation of 4-ethyltoluene.
-
Materials: 4-Ethyltoluene, Cobalt (II) acetate (B1210297), Manganese (II) acetate, Acetic acid (solvent), Air or Oxygen.
-
Procedure:
-
Charge a stirred-tank reactor with 4-ethyltoluene, the cobalt and manganese acetate catalysts, and acetic acid as the solvent.
-
Heat the mixture to the desired reaction temperature (typically in the range of 100-150°C).
-
Introduce a controlled flow of air or an oxygen-containing gas into the reactor while maintaining vigorous stirring.
-
Maintain the reaction at the target temperature and pressure for the specified duration, continuously monitoring the off-gas for oxygen content to ensure safety and control the reaction rate.
-
Upon completion, cool the reaction mixture.
-
Separate the catalyst from the reaction mixture, often by filtration or extraction.
-
Remove the solvent (acetic acid) by distillation.
-
Purify the resulting crude this compound by fractional distillation under vacuum.
-
Mandatory Visualization
References
Technical Support Center: Catalyst Selection for the Selective Oxidation of 4-Ethyltoluene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the selective oxidation of 4-ethyltoluene (B166476). The primary focus is on the synthesis of 4-methylacetophenone, a valuable intermediate in the pharmaceutical and agrochemical industries.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 4-methylacetophenone?
A1: The main synthesis routes for 4-methylacetophenone are the Friedel-Crafts acylation of toluene (B28343) and the selective oxidation of 4-ethyltoluene. The oxidation method is considered a greener approach as it avoids the use of stoichiometric Lewis acid catalysts and halogenated reagents, which generate significant waste.
Q2: What are the common catalysts used for the selective oxidation of 4-ethyltoluene?
A2: A variety of catalysts have been explored, including cobalt, manganese, copper, and gold-based systems. Cobalt-supported zeolites, particularly modified TS-1 (Titanium Silicalite-1), have shown promise for achieving high selectivity to 4-methylacetophenone.[1]
Q3: What are the typical oxidants employed in this reaction?
A3: Common oxidants include hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), and molecular oxygen (O₂). The choice of oxidant can significantly influence the reaction's efficiency and the product distribution.
Q4: What are the main side products in the selective oxidation of 4-ethyltoluene?
A4: The primary side product is typically 4-ethylbenzoic acid, resulting from the over-oxidation of the ethyl group. Other potential byproducts can include 1-(4-methylphenyl)ethanol (B1581246) and ring-oxidized species. Careful selection of the catalyst and reaction conditions is crucial to minimize the formation of these impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion of 4-Ethyltoluene | 1. Catalyst Deactivation: Active sites may be blocked or poisoned. 2. Insufficient Oxidant: The molar ratio of oxidant to substrate may be too low. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached. 4. Poor Catalyst-Substrate Contact: Inefficient stirring or mass transfer limitations. | 1. Catalyst Regeneration: Calcine the catalyst at high temperature to remove adsorbed species. Ensure the catalyst is properly stored to prevent contamination. 2. Optimize Oxidant Ratio: Gradually increase the molar ratio of the oxidant to 4-ethyltoluene and monitor the conversion. 3. Increase Temperature: Incrementally raise the reaction temperature while monitoring for any decrease in selectivity. 4. Improve Agitation: Increase the stirring speed to ensure a homogeneous reaction mixture. |
| Low Selectivity to 4-Methylacetophenone | 1. Over-oxidation: The desired product is being further oxidized to 4-ethylbenzoic acid. 2. Inappropriate Catalyst: The catalyst may favor C-H bond activation at the methyl group or on the aromatic ring. 3. High Reaction Temperature: Can promote non-selective side reactions. 4. Excessive Oxidant: A high concentration of the oxidant can lead to over-oxidation. | 1. Reduce Reaction Time or Temperature: Monitor the reaction progress closely and stop it once the maximum yield of the desired product is achieved. 2. Catalyst Modification: Consider using a catalyst with tailored acidity and redox properties, such as cobalt-supported on a shape-selective zeolite like TS-1. 3. Optimize Temperature: Lower the reaction temperature to favor the kinetic product (4-methylacetophenone) over the thermodynamic product (4-ethylbenzoic acid). 4. Adjust Oxidant Concentration: Reduce the amount of oxidant used. |
| Catalyst Leaching | 1. Weak Metal-Support Interaction: The active metal species may not be strongly anchored to the support material. 2. Harsh Reaction Conditions: High temperatures or aggressive solvents can cause the metal to leach into the reaction medium. | 1. Improve Catalyst Preparation: Employ synthesis methods that promote strong metal-support interactions, such as ion-exchange or hydrothermal synthesis. 2. Milder Reaction Conditions: If possible, lower the reaction temperature and use a less corrosive solvent. |
| Difficulty in Product Separation | 1. Formation of Emulsions: Can occur with certain solvent and aqueous phase combinations. 2. Similar Boiling Points of Products and Byproducts: Makes distillation challenging. | 1. Solvent Selection: Choose a solvent system that allows for easy phase separation. The addition of a brine wash can sometimes help break emulsions. 2. Chromatographic Purification: Utilize column chromatography for efficient separation of the desired product from impurities. |
Catalyst Performance Data
The following table summarizes the performance of various catalysts in the selective oxidation of alkylbenzenes, providing a comparative overview.
| Catalyst | Substrate | Oxidant | Temperature (°C) | Conversion (%) | Selectivity to Ketone (%) | Reference |
| Co-supported TS-1 Zeolite | 4-Ethyltoluene | H₂O₂ | 80-120 | High | High (to 4-methylacetophenone) | [1] |
| Au/LDH | Ethylbenzene | O₂ | 150 | 39.2 | >90 | [2] |
| CoMnBDC | Ethylbenzene | O₂ | 120 | 96.2 | 98.0 | [2] |
| Mn(CF₃-PDP) | Aromatic Methylene (B1212753) Groups | H₂O₂ | 25 | - | High (Chemoselective) | [3] |
Note: "High" indicates that the source reported good performance without specifying the exact value in the abstract.
Experimental Protocols
Protocol 1: Preparation of Cobalt-Supported TS-1 Zeolite Catalyst
This protocol is a composite procedure based on common methods for preparing metal-supported zeolite catalysts, such as incipient wetness impregnation and hydrothermal synthesis.
Materials:
-
Titanium Silicalite-1 (TS-1) zeolite powder
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Deionized water
-
Furnace
-
Rotary evaporator
Procedure:
-
Support Pre-treatment: Dry the TS-1 zeolite powder in an oven at 120°C for 4 hours to remove any adsorbed water.
-
Impregnation Solution Preparation: Calculate the amount of Cobalt(II) nitrate hexahydrate required to achieve the desired cobalt loading (e.g., 5 wt%). Dissolve this amount in a volume of deionized water equal to the pore volume of the TS-1 zeolite support.
-
Incipient Wetness Impregnation: Add the impregnation solution dropwise to the dried TS-1 zeolite powder while continuously mixing to ensure uniform distribution.
-
Drying: Dry the impregnated zeolite in an oven at 100°C overnight.
-
Calcination: Calcine the dried powder in a furnace. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 4 hours in a static air atmosphere.
-
Catalyst Characterization: Characterize the final catalyst using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and N₂ physisorption to determine its structural and textural properties.
Protocol 2: Selective Oxidation of 4-Ethyltoluene
Materials:
-
4-Ethyltoluene
-
Cobalt-supported TS-1 zeolite catalyst
-
Hydrogen peroxide (30 wt% solution in water)
-
Acetonitrile (B52724) (solvent)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reaction Setup: In a round-bottom flask, add the cobalt-supported TS-1 zeolite catalyst (e.g., 100 mg), 4-ethyltoluene (e.g., 1 mmol), and acetonitrile (e.g., 10 mL).
-
Heating: Place the flask in a heating mantle and heat the mixture to the desired reaction temperature (e.g., 80°C) with vigorous stirring.
-
Initiation of Reaction: Once the temperature has stabilized, add the hydrogen peroxide solution dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots of the reaction mixture at regular intervals and analyzing them by gas chromatography (GC).
-
Reaction Quenching: After the desired conversion is achieved or after a set reaction time (e.g., 6 hours), cool the reaction mixture to room temperature.
-
Product Isolation and Analysis: Separate the catalyst from the reaction mixture by filtration or centrifugation. Analyze the liquid phase by GC to determine the conversion of 4-ethyltoluene and the selectivity to 4-methylacetophenone. The product can be further purified by column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the selective oxidation of 4-ethyltoluene.
Caption: Proposed reaction pathway for the selective oxidation of 4-ethyltoluene.
References
Validation & Comparative
A Comparative Analysis of 4-Substituted Benzaldehydes in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various 4-substituted benzaldehydes, supported by experimental data. The information is intended to assist researchers in selecting appropriate compounds for further investigation in drug discovery and development.
Introduction
Benzaldehyde (B42025) and its derivatives are a class of aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The substituent at the 4-position of the benzene (B151609) ring plays a crucial role in determining the compound's biological effects, which range from antimicrobial and antioxidant to antitumor and enzyme-inhibitory activities. This guide summarizes key quantitative data, provides detailed experimental protocols for common biological assays, and visualizes relevant signaling pathways to facilitate a comprehensive understanding of the structure-activity relationships of these compounds.
Data Presentation
The following tables summarize the quantitative data for the biological activities of various 4-substituted benzaldehydes.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | 4-Substituent | Test Organism | MIC (µg/mL) | Reference |
| Benzaldehyde | -H | Staphylococcus aureus | ≥ 1024 | [1] |
| 4-Hydroxybenzaldehyde | -OH | Staphylococcus aureus | 64 | [2] |
| 4-Hydroxybenzaldehyde | -OH | Enterococcus faecalis | 64 | [2] |
| 4-Hydroxybenzaldehyde | -OH | Pseudomonas aeruginosa | 256 | [2] |
| 4-Bromobenzaldehyde hydrazone | -Br (hydrazone) | Staphylococcus aureus | Not specified | [3] |
| 4-Bromobenzaldehyde hydrazone | -Br (hydrazone) | Escherichia coli | Not specified | [3] |
| 4-Bromobenzaldehyde hydrazone | -Br (hydrazone) | Candida albicans | Not specified | [3] |
| Dihydroauroglaucin (a prenylated benzaldehyde derivative) | Complex | Escherichia coli | 1.95 | [4] |
| Dihydroauroglaucin (a prenylated benzaldehyde derivative) | Complex | Streptococcus mutans | 1.95 | [4] |
| Dihydroauroglaucin (a prenylated benzaldehyde derivative) | Complex | Staphylococcus aureus | 3.9 | [4] |
Table 2: Antioxidant Activity (IC50)
| Compound | 4-Substituent | Assay | IC50 (µg/mL) | Reference |
| Substituted Thiazole Derivative of Benzaldehyde | Thiazole derivative | DPPH | 9.48 | [5] |
| Ethyl Acetate Extracts of Xylaria spp. (containing benzaldehydes) | Complex | DPPH | 3.55 mg/mL (EC50) | [6] |
| Butylhydroxytoluene (BHT) - Standard | - | DPPH | Not specified | [5] |
| Trolox - Standard | - | ABTS | Not specified | [7] |
Table 3: Antitumor Activity (IC50)
| Compound | 4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Benzaldehyde Derivative | - | Breast (MDA-MB231) | 35.40 ± 4.2 | [8] |
| 4-Phenylbenzaldehyde | -Phenyl | Not specified | 0.23 | [9] |
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | -NO2 (hydrazide) | Glioblastoma (LN-229) | 0.77 | [10] |
| Benzyloxybenzaldehyde derivative (ABMM-6) | -OCH2Ph | Lung (H1299) | 14.0 | [11] |
| Benzyloxybenzaldehyde derivative (ABMM-24) | -OCH2Ph | Lung (H1299) | 13.7 | [11] |
| Benzyloxybenzaldehyde derivative (ABMM-32) | -OCH2Ph | Lung (H1299) | 13.0 | [11] |
| 4-(Diethylamino)benzaldehyde (DEAB) | -N(C2H5)2 | Prostate | >200 | [12] |
| DEAB Analogue 14 | -N(C2H5)2 analogue | Prostate | 10-200 | [12] |
| DEAB Analogue 18 | -N(C2H5)2 analogue | Prostate | 10-200 | [12] |
Table 4: Enzyme Inhibition (IC50)
| Compound | 4-Substituent | Enzyme | IC50 (µM) | Reference |
| Benzaldehyde | -H | Mushroom Tyrosinase | 31.0 | [13] |
| Benzimidazole-based 3,4-dichlorobenzaldehyde | -Cl (x2, on benzimidazole) | Acetylcholinesterase | 0.050 ± 0.001 | |
| Benzimidazole-based 3,4-dichlorobenzaldehyde | -Cl (x2, on benzimidazole) | Butyrylcholinesterase | 0.080 ± 0.001 | [14] |
| Benzimidazole-based 4-nitrobenzaldehyde | -NO2 (on benzimidazole) | Acetylcholinesterase | 2.10 ± 0.10 | [14] |
| Benzimidazole-based 4-nitrobenzaldehyde | -NO2 (on benzimidazole) | Butyrylcholinesterase | 1.60 ± 0.10 | [14] |
| Benzyloxybenzaldehyde derivative (ABMM-15) | -OCH2Ph | Aldehyde Dehydrogenase 1A3 | 0.23 | |
| Benzyloxybenzaldehyde derivative (ABMM-16) | -OCH2Ph | Aldehyde Dehydrogenase 1A3 | 1.29 | [11] |
| 4-Phenylbenzaldehyde | -Phenyl | Aldose Reductase | 0.23 | [9] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Materials :
-
Test compounds (4-substituted benzaldehydes) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Bacterial or fungal inocula adjusted to a 0.5 McFarland standard.
-
-
Procedure :
-
Perform serial two-fold dilutions of the test compounds in the microtiter plate wells with the appropriate broth.
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the standardized inoculum to each well.
-
Include positive (standard antibiotic) and negative (solvent) controls.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
Reading Results :
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Preparation of Reagents :
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 2.4 mg/100 mL).[7]
-
Prepare various concentrations of the test compounds in a suitable solvent.
-
-
Procedure :
-
Add a small volume of the test solution (e.g., 5 µL) to a larger volume of the methanolic DPPH solution (e.g., 3.995 mL).[7]
-
Shake the mixture vigorously and incubate at room temperature in the dark for 30 minutes.
-
Measure the absorbance of the reaction mixture at 515 nm using a spectrophotometer.
-
A blank sample containing only DPPH and the solvent is also measured.
-
-
Calculation :
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.[7]
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.
-
Antitumor Activity: MTT Assay
This colorimetric assay assesses cell viability and proliferation.
-
Cell Culture and Treatment :
-
MTT Incubation :
-
After the treatment period, remove the medium and add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (e.g., 28 µL of a 2 mg/mL solution) to each well.[15]
-
Incubate the plate at 37°C for 1.5 to 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[15][16]
-
-
Solubilization and Measurement :
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) (e.g., 130 µL), to dissolve the formazan crystals.[15]
-
Shake the plate on an orbital shaker for about 15 minutes.[16]
-
Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[15][16]
-
-
Data Analysis :
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
-
Enzyme Inhibition: Tyrosinase Inhibition Assay
This assay is used to screen for inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production.
-
Preparation of Reagents :
-
Mushroom tyrosinase enzyme solution.
-
Substrate solution (L-DOPA or L-tyrosine).
-
Phosphate (B84403) buffer (pH 6.8).
-
Test compounds dissolved in a suitable solvent.
-
Kojic acid as a positive control.[17]
-
-
Assay Procedure :
-
In a 96-well plate, add the test compound at various concentrations, the tyrosinase enzyme solution, and the phosphate buffer.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).[18]
-
Initiate the reaction by adding the substrate solution.
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm or 510 nm in a kinetic mode for 30-60 minutes.[18][19]
-
-
Calculation :
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.[17]
-
The IC50 value is determined from the plot of percent inhibition versus inhibitor concentration.
-
Signaling Pathways and Mechanisms of Action
Antimicrobial Mechanism of Action
The antimicrobial activity of some benzaldehyde derivatives is attributed to their ability to interact with and disrupt the microbial cell membrane. This can lead to the disintegration of the membrane and leakage of intracellular components, ultimately causing cell death.
Caption: Proposed mechanism of antimicrobial action of 4-substituted benzaldehydes.
Apoptosis Signaling Pathway
Certain 4-substituted benzaldehydes, such as 4-nitrobenzaldehyde, can induce apoptosis in cancer cells. This process can be initiated through intracellular acidification, which triggers a cascade of events leading to programmed cell death. Apoptosis can proceed through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. content.abcam.com [content.abcam.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 4-Ethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 4-ethylbenzaldehyde (B1584596), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections detail common synthetic routes, presenting experimental data, detailed protocols, and a comparative analysis to aid in the selection of the most suitable method for a given application.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be achieved through several distinct chemical transformations. The choice of a particular route is often dictated by factors such as starting material availability, desired scale, and tolerance of functional groups. This guide focuses on four primary methods: the Vilsmeier-Haack formylation of ethylbenzene (B125841), the Gattermann-Koch formylation of ethylbenzene, the oxidation of 4-ethylbenzyl alcohol, and the Rosenmund reduction of 4-ethylbenzoyl chloride.
Quantitative Data Summary
The following table summarizes the key performance indicators for each of the discussed synthetic routes. Please note that yields and reaction conditions can vary based on the specific reagents and equipment used.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) |
| Vilsmeier-Haack Formylation | Ethylbenzene | POCl₃, DMF | 60-70 | 75 | 6 |
| Gattermann-Koch Formylation | Ethylbenzene | CO, HCl, AlCl₃, CuCl | 50-60 | 50-60 | 2-4 |
| Oxidation of 4-Ethylbenzyl Alcohol | 4-Ethylbenzyl Alcohol | MnO₂, Dichloromethane (B109758) | 85-95 | 25 | 24 |
| Rosenmund Reduction | 4-Ethylbenzoyl Chloride | H₂, Pd/BaSO₄, Quinoline | 70-80 | 120-140 | 6-8 |
Experimental Protocols
Detailed experimental procedures for each synthetic route are provided below. These protocols are representative examples and may require optimization for specific laboratory conditions.
Vilsmeier-Haack Formylation of Ethylbenzene
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2][3]
Procedure: To a cooled (0-5 °C) and stirred solution of N,N-dimethylformamide (DMF, 45.6 mmol), phosphorus oxychloride (POCl₃, 22.8 mmol) is added dropwise. After the addition is complete, ethylbenzene (7.6 mmol) is slowly introduced. The reaction mixture is then heated to 75 °C and stirred for 6 hours. Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a sodium hydroxide (B78521) solution to a pH of 8-9. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.
Gattermann-Koch Formylation of Ethylbenzene
This method introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid under pressure, catalyzed by a mixture of aluminum chloride and cuprous chloride.[4][5][6][7]
Procedure: In a high-pressure autoclave, anhydrous aluminum chloride and a catalytic amount of cuprous chloride are suspended in dry ethylbenzene. The vessel is then charged with carbon monoxide to a pressure of 50-60 atm and hydrogen chloride gas is bubbled through the mixture. The reaction is heated to 50-60 °C and stirred vigorously for 2-4 hours. After cooling and venting the excess gases, the reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and sodium bicarbonate solution, and then dried over anhydrous magnesium sulfate (B86663). This compound is obtained after distillation under reduced pressure.
Oxidation of 4-Ethylbenzyl Alcohol
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Various oxidizing agents can be employed, with manganese dioxide being a common and effective choice for benzylic alcohols.[8][9][10][11][12]
Procedure: To a solution of 4-ethylbenzyl alcohol (10 mmol) in dichloromethane (50 mL), activated manganese dioxide (50 mmol) is added. The resulting suspension is stirred vigorously at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.
Rosenmund Reduction of 4-Ethylbenzoyl Chloride
The Rosenmund reduction is a catalytic hydrogenation of an acyl chloride to an aldehyde. The catalyst, typically palladium on barium sulfate, is often poisoned to prevent over-reduction to the corresponding alcohol.[13][14][15][16]
Procedure: A solution of 4-ethylbenzoyl chloride (20 mmol) in dry xylene (100 mL) is placed in a hydrogenation flask. To this solution, a catalytic amount of 5% palladium on barium sulfate and a few drops of a quinoline-sulfur poison are added. The flask is attached to a hydrogenation apparatus, and the air is replaced with hydrogen gas. The mixture is heated to 120-140 °C and stirred under a positive pressure of hydrogen for 6-8 hours, or until the theoretical amount of hydrogen has been absorbed. After cooling, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude this compound is then purified by vacuum distillation.
Logical Workflow of Synthetic Routes
The following diagram illustrates the relationship between the starting materials and the final product, this compound, for the different synthetic routes discussed.
Caption: Synthetic pathways to this compound.
References
- 1. growingscience.com [growingscience.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. ajrconline.org [ajrconline.org]
- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 8. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 12. Structural, energetic and kinetic database of catalytic reactions: Benzyl alcohol to benzaldehyde oxidation on MnOx clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 14. US3517066A - Rosenmund process - Google Patents [patents.google.com]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. How is Benzoyl chloride converted to benzaldehyde?_Chemicalbook [chemicalbook.com]
4-Ethylbenzaldehyde vs. Benzaldehyde: A Comparative Guide to Condensation Reaction Rates
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of appropriate reagents is paramount to achieving desired reaction kinetics and yields. This guide provides an objective comparison of the condensation reaction rates of 4-ethylbenzaldehyde (B1584596) and benzaldehyde (B42025), supported by experimental data and established chemical principles. This information is critical for researchers in drug development and other fields where precise control of chemical reactions is essential.
Executive Summary
Condensation reactions, such as the Claisen-Schmidt condensation, are fundamental carbon-carbon bond-forming reactions. The reactivity of the aldehyde component is a key factor in determining the reaction rate. When comparing this compound with the parent benzaldehyde, the primary differentiating factor is the electronic effect of the para-substituted ethyl group. The ethyl group is an electron-donating group, which leads to a decrease in the electrophilicity of the carbonyl carbon in this compound. Consequently, this compound exhibits a slower reaction rate in condensation reactions compared to benzaldehyde. This difference can be quantified using the Hammett equation, which provides a linear free-energy relationship for the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives[1][2].
Data Presentation: Quantifying Substituent Effects
The Hammett equation, log(k/k₀) = σρ, quantitatively describes the effect of a substituent on a reaction rate, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant[1]. For the Claisen-Schmidt condensation, the reaction constant (ρ) is positive, indicating that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups[3].
The substituent constant (σ) is a measure of the electronic effect of a particular substituent. The 4-ethyl group is an electron-donating group and thus has a negative Hammett sigma (σp) value. In contrast, the hydrogen atom of benzaldehyde has a sigma value of zero by definition[4].
| Compound | Substituent (para) | Hammett Sigma Constant (σp) | Expected Relative Reaction Rate |
| Benzaldehyde | -H | 0.00[4] | Baseline |
| This compound | -CH₂CH₃ | -0.15[5] | Slower than benzaldehyde |
The negative σp value for the ethyl group confirms that it donates electron density to the benzene ring, thereby reducing the partial positive charge on the carbonyl carbon and making it less susceptible to nucleophilic attack. This leads to a slower condensation reaction rate compared to benzaldehyde.
Experimental Protocols
To experimentally determine the relative reaction rates of this compound and benzaldehyde, a competitive Claisen-Schmidt condensation reaction can be performed. This method allows for a direct comparison under identical reaction conditions.
Objective: To compare the relative reactivity of this compound and benzaldehyde in a Claisen-Schmidt condensation with acetophenone.
Materials:
-
This compound
-
Benzaldehyde
-
Acetophenone
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Gas Chromatograph (GC) with an appropriate column
-
Internal standard (e.g., naphthalene)
Procedure:
-
Preparation of Reactant Solution: Prepare a stock solution containing equimolar amounts of this compound, benzaldehyde, and an internal standard in ethanol.
-
Reaction Setup: In a reaction vessel, combine the reactant stock solution with acetophenone. The aldehyde should be in excess to ensure the reaction kinetics are dependent on the aldehyde concentration.
-
Initiation of Reaction: Add a catalytic amount of aqueous NaOH solution to the reaction mixture to initiate the condensation.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by neutralizing the base with a dilute acid), and extract the organic components.
-
Analysis: Analyze the quenched aliquots using Gas Chromatography (GC). The relative amounts of the unreacted this compound and benzaldehyde are determined by comparing their peak areas to that of the internal standard.
-
Data Interpretation: The faster consumption of benzaldehyde compared to this compound will be indicative of its higher reaction rate. The relative rates can be calculated from the ratios of the products formed over time[6].
Mandatory Visualization
The following diagram illustrates the factors influencing the electrophilicity of the carbonyl carbon in benzaldehyde and this compound, which in turn affects the rate of condensation reactions.
Caption: Electronic effects on carbonyl electrophilicity.
Conclusion
The presence of a 4-ethyl group on the benzaldehyde ring decreases the rate of condensation reactions compared to unsubstituted benzaldehyde. This is due to the electron-donating nature of the ethyl group, which reduces the electrophilicity of the carbonyl carbon. This effect is well-documented and can be quantified through the Hammett relationship. For synthetic applications where a slower, more controlled reaction is desired, this compound may be a suitable alternative to the more reactive benzaldehyde. Conversely, when rapid reaction kinetics are required, benzaldehyde remains the preferred substrate. This guide provides the foundational data and experimental framework for researchers to make informed decisions in their synthetic strategies.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Probing the Rate-Determining Step of the Claisen-Schmidt Condensation by Competition Reactions. - Dialnet [dialnet.unirioja.es]
- 4. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 5. moodle2.units.it [moodle2.units.it]
- 6. datapdf.com [datapdf.com]
A Comparative Guide to the Quantitative Analysis of 4-Ethylbenzaldehyde in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical techniques for the quantitative analysis of 4-Ethylbenzaldehyde in complex mixtures: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an appropriate analytical method is critical for accurate and reliable quantification, particularly in complex matrices encountered in pharmaceutical, environmental, and food and beverage analysis. This document presents a summary of performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your specific application.
Comparison of Quantitative Performance
The following table summarizes the typical quantitative performance characteristics of GC-MS, HPLC-UV, and qNMR for the analysis of this compound and structurally related aromatic aldehydes. Please note that the performance of a specific method can vary depending on the matrix, instrumentation, and experimental conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Limit of Detection (LOD) | 0.01 - 1 µg/L[1] | 0.1 - 10 µg/L (without derivatization)10 - 100 ng/L (with derivatization)[2] | 10 - 100 µM[3] |
| Limit of Quantitation (LOQ) | 0.03 - 5 µg/L[1] | 0.4 - 30 µg/L (without derivatization)30 - 300 ng/L (with derivatization)[4][5] | 30 - 300 µM[3] |
| **Linearity (R²) ** | > 0.99[1] | > 0.99[4] | > 0.999[6][7] |
| Accuracy (% Recovery) | 85 - 115%[1] | 90 - 110%[2] | 98 - 102%[6][8] |
| Precision (% RSD) | < 10%[1] | < 5%[5] | < 2%[6][8] |
| Selectivity | High (based on mass fragmentation) | Moderate to High (can be improved with derivatization) | High (based on unique NMR signals) |
| Throughput | High | High | Moderate |
| Matrix Effects | Can be significant, often requires matrix-matched standards | Can be significant, requires appropriate sample cleanup | Generally lower than chromatographic methods |
| Primary Method Capability | No | No | Yes (Primary Ratio Method)[6][7] |
Experimental Protocols
Detailed methodologies for the quantitative analysis of this compound using GC-MS, HPLC-UV, and qNMR are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound.
Sample Preparation (Beverage Matrix):
-
Headspace Sampling: Place 5 mL of the beverage sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to increase the volatility of the analyte.
-
Seal the vial and incubate at 60°C for 30 minutes.
-
Inject 1 mL of the headspace into the GC-MS system.
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.[9]
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 134, 133, 105).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile technique for the quantification of non-volatile or thermally labile compounds. For aldehydes, derivatization can significantly improve sensitivity and selectivity.
Sample Preparation (Wastewater Matrix):
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load 100 mL of the filtered wastewater sample onto the cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the analyte with 5 mL of acetonitrile (B52724).
-
-
Derivatization (optional, for enhanced sensitivity):
-
To the eluate, add 1 mL of 2,4-dinitrophenylhydrazine (B122626) (DNPH) solution (in acetonitrile/acid).
-
Heat the mixture at 60°C for 30 minutes.
-
Cool and inject an aliquot into the HPLC system.
-
HPLC-UV Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm for underivatized this compound. For the DNPH derivative, a wavelength of 360 nm is typically used.[4]
-
Injection Volume: 20 µL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself.[7]
Sample Preparation (Chemical Reaction Mixture):
-
Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
¹H-NMR Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). This is crucial for accurate quantification.[7]
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150 for the signals to be integrated.[7]
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of both this compound (e.g., the aldehyde proton at ~9.9 ppm) and the internal standard.
Quantification: The concentration of this compound is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / msample) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for each analytical technique.
References
- 1. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of some aldehydes by using solid-phase microextraction and high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
Purity assessment of 4-Ethylbenzaldehyde by different analytical techniques
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of various analytical techniques for assessing the purity of 4-Ethylbenzaldehyde, a common building block in organic synthesis. We will delve into the methodologies of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, presenting supporting data and detailed experimental protocols.
Data Summary
The following table summarizes the typical purity of commercially available this compound as determined by different analytical techniques, based on publicly available data from suppliers. It is important to note that these values may vary between batches and suppliers.
| Analytical Technique | Purity (%) | Common Impurities Detected |
| Gas Chromatography (GC) | >98.0 | Residual solvents, starting materials (e.g., 4-ethyltoluene), and by-products of oxidation. |
| High-Performance Liquid Chromatography (HPLC) | >97 | Non-volatile impurities, isomers, and degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Typically used for structural confirmation and identification of major impurities. Quantitative NMR (qNMR) can provide high accuracy purity determination. | Structurally related impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Primarily a qualitative technique for functional group identification. Can indicate the presence of impurities with distinct infrared absorptions (e.g., carboxylic acids from oxidation). | Oxidation products (e.g., 4-ethylbenzoic acid). |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of aromatic aldehydes and can be adapted for this compound.
Gas Chromatography (GC)
Objective: To determine the purity of this compound and quantify volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
This compound sample.
-
High-purity solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen solvent.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate of 1.5 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis: The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound and detect non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
This compound sample.
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
Procedure:
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
0-15 min: 60% Acetonitrile, 40% Water.
-
15-20 min: Ramp to 90% Acetonitrile, 10% Water.
-
20-25 min: Hold at 90% Acetonitrile, 10% Water.
-
25-30 min: Return to 60% Acetonitrile, 40% Water.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak in relation to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound and identify major impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz).
Reagents:
-
This compound sample.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of CDCl₃ in an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Analysis:
-
Confirm the chemical shifts and coupling patterns are consistent with the structure of this compound.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
The presence of unexpected signals may indicate impurities. The purity can be estimated by comparing the integral of the analyte signals to those of the impurities. For accurate quantification, a Quantitative NMR (qNMR) experiment with a certified internal standard would be required.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the this compound sample and to detect impurities with distinct IR signatures.
Instrumentation:
-
FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small drop of the liquid this compound sample directly onto the ATR crystal. If using a solid sample, press it firmly against the crystal.
-
FTIR Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for an aromatic aldehyde:
-
~3050 cm⁻¹ (aromatic C-H stretch)
-
~2820 and ~2720 cm⁻¹ (aldehyde C-H stretch, Fermi resonance doublet)
-
~1700 cm⁻¹ (C=O stretch)
-
~1600 and ~1480 cm⁻¹ (aromatic C=C stretches)
-
-
The presence of a broad peak around 3000 cm⁻¹ could indicate the presence of a carboxylic acid impurity (e.g., 4-ethylbenzoic acid) due to oxidation.
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for each analytical technique.
Assessing the Cross-Reactivity of 4-Ethylbenzaldehyde in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the potential cross-reactivity of 4-Ethylbenzaldehyde in immunoassays. Due to the structural characteristics of this aromatic aldehyde, it is crucial to assess its potential interference in ligand-binding assays to ensure assay specificity and data integrity. This document outlines the experimental protocols, data presentation strategies, and potential structural analogs for comparative analysis.
Understanding Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target analyte. Cross-reactivity occurs when a substance structurally similar to the target analyte binds to the assay's antibody, leading to inaccurate (typically false-positive) results. The degree of cross-reactivity is dependent on the structural similarity between the cross-reactant and the target analyte, as well as the specificity of the antibody used in the assay. For a compound like this compound, which shares a core benzaldehyde (B42025) structure with various endogenous and exogenous compounds, a thorough cross-reactivity assessment is indispensable.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a robust method for quantifying the cross-reactivity of small molecules like this compound. This protocol outlines the key steps for such an assessment.
Objective: To determine the concentration of this compound and its structural analogs that cause a 50% inhibition of the binding of the target analyte to the specific antibody (IC50).
Materials:
-
High-binding 96-well microtiter plates
-
Target analyte-specific antibody
-
Target analyte standard
-
This compound
-
Selected structural analogs (see Table 1)
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Methodology:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with the target analyte-protein conjugate in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound conjugate.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the target analyte standard, this compound, and each structural analog.
-
Add the diluted standards and test compounds to the wells, followed by the addition of the primary antibody at a pre-optimized concentration.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Signal Development: Add the substrate solution and incubate in the dark until sufficient color develops.
-
Reaction Stoppage: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the target analyte and each test compound.
-
Determine the IC50 value for the target analyte and each test compound from the resulting sigmoidal curves.
-
Calculate the percent cross-reactivity for this compound and its analogs using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Potential Cross-Reactants for this compound
A panel of structurally related compounds should be tested to thoroughly assess the specificity of an immunoassay for a target analyte in the presence of this compound. The selection should include molecules with variations in the alkyl group, the position of substituents on the benzene (B151609) ring, and the presence of other functional groups.
Table 1: Proposed Compounds for Cross-Reactivity Testing against this compound
| Compound Name | Structure | Rationale for Inclusion |
| This compound | C₂H₅C₆H₄CHO | Test Compound |
| Benzaldehyde | C₆H₅CHO | Core benzaldehyde structure |
| 4-Methylbenzaldehyde | CH₃C₆H₄CHO | Variation in alkyl chain length |
| 4-Propylbenzaldehyde | C₃H₇C₆H₄CHO | Variation in alkyl chain length |
| 2-Ethylbenzaldehyde | C₂H₅C₆H₄CHO | Isomeric variation |
| 3-Ethylbenzaldehyde | C₂H₅C₆H₄CHO | Isomeric variation |
| 4-Ethylbenzoic Acid | C₂H₅C₆H₄COOH | Oxidation product/metabolite |
| 4-Ethylbenzyl Alcohol | C₂H₅C₆H₄CH₂OH | Reduction product/metabolite |
| Vanillin | C₈H₈O₃ | Structurally related aromatic aldehyde |
Visualization of Experimental Workflow and Concepts
To aid in the understanding of the experimental design and underlying principles, the following diagrams are provided.
Caption: Workflow for Competitive ELISA.
Caption: Principle of Competitive Binding.
Interpreting Cross-Reactivity Data
The calculated percent cross-reactivity provides a quantitative measure of the potential for interference. A higher percentage indicates a greater potential for a compound to interfere with the immunoassay.
Table 2: Example Data Presentation for Cross-Reactivity of this compound
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Target Analyte | 10 | 100 |
| This compound | [Experimental Value] | [Calculated Value] |
| Benzaldehyde | [Experimental Value] | [Calculated Value] |
| 4-Methylbenzaldehyde | [Experimental Value] | [Calculated Value] |
| 4-Propylbenzaldehyde | [Experimental Value] | [Calculated Value] |
| ... | ... | ... |
It is crucial for researchers and drug development professionals to consider the concentrations at which this compound or its metabolites might be present in biological samples. If the observed cross-reactivity occurs at a concentration that is physiologically or pharmacologically relevant, alternative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), should be considered for confirmatory testing to ensure accurate quantification of the target analyte. The development of more specific antibodies or sample purification steps may also be necessary to mitigate the effects of cross-reactivity.
Comparison of 4-Ethylbenzaldehyde's efficacy as a tyrosinase inhibitor with other benzaldehydes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Ethylbenzaldehyde's Efficacy as a Tyrosinase Inhibitor Against Other Benzaldehyde (B42025) Derivatives, Supported by Experimental Data.
The quest for effective and safe tyrosinase inhibitors is a cornerstone of research in dermatology and cosmetology, aimed at addressing hyperpigmentation disorders and promoting skin lightening. Benzaldehyde and its derivatives have emerged as a promising class of compounds that modulate the activity of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. This guide provides a comparative analysis of the tyrosinase inhibitory efficacy of this compound alongside other benzaldehyde derivatives, supported by available experimental data.
Quantitative Comparison of Tyrosinase Inhibitory Activity
The inhibitory potential of various benzaldehyde derivatives against mushroom tyrosinase is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for a range of 4-substituted benzaldehydes.
| Compound | Substituent at C4 | IC50 (μM) | Inhibition Type | Reference |
| Benzaldehyde | -H | 31.0 | Partial Noncompetitive | [1] |
| This compound | -CH2CH3 | Potency > 4-Tolualdehyde | Uncompetitive | |
| 4-Tolualdehyde (4-Methylbenzaldehyde) | -CH3 | Potency < this compound | Uncompetitive | |
| 4-Propylbenzaldehyde | -CH2CH2CH3 | Potency > this compound | Uncompetitive | |
| 4-Isopropylbenzaldehyde | -CH(CH3)2 | Potency > this compound | Uncompetitive | |
| 4-n-Pentylbenzaldehyde | - (CH2)4CH3 | Potent | Full, Mixed | [1] |
| 4-Bromobenzaldehyde | -Br | 114 | Partial Noncompetitive | [1][2] |
| 4-Chlorobenzaldehyde | -Cl | 175 | Partial Noncompetitive | [1][2] |
| 4-Fluorobenzaldehyde | -F | 387 | Partial Noncompetitive | [1][2] |
| 4-Cyanobenzaldehyde | -CN | 822 | Mixed | [1][2] |
| 4-Nitrobenzaldehyde | -NO2 | 1846 | Noncompetitive | [1][2] |
| 4-Hydroxybenzaldehyde | -OH | 1220 | - | |
| 2-Hydroxy-4-isopropylbenzaldehyde | 2-OH, 4-CH(CH3)2 | 2.3 | Mixed | |
| Kojic Acid (Reference) | - | ~5-20 | Competitive |
Note: A specific IC50 value for this compound was not available in the reviewed literature. However, qualitative studies indicate its potency is greater than 4-Tolualdehyde and less than 4-Propylbenzaldehyde and 4-Isopropylbenzaldehyde. The inhibitory potency of p-alkylbenzaldehydes increases with the hydrophobicity and size of the alkyl group up to a certain point.
Structure-Activity Relationship of Benzaldehyde Derivatives
The inhibitory activity of benzaldehyde derivatives against tyrosinase is significantly influenced by the nature and position of the substituent on the benzene (B151609) ring. For 4-substituted benzaldehydes, both electronic and steric factors play a crucial role.
-
Alkyl Substituents: The inhibitory potency of 4-alkylbenzaldehydes tends to increase with the length and bulkiness of the alkyl chain, suggesting that hydrophobic interactions with the enzyme are important. These compounds, including this compound, have been shown to act as uncompetitive inhibitors of the diphenolase activity of tyrosinase.
-
Electron-Withdrawing Groups: Substituents like halogens, cyano, and nitro groups at the 4-position have also been investigated. While they exhibit inhibitory activity, their potency varies. For instance, halogenated benzaldehydes act as partial noncompetitive inhibitors.[1][2]
-
Hydroxyl Groups: The presence of hydroxyl groups can also modulate activity. For example, 2-hydroxy-4-isopropylbenzaldehyde is a potent mixed-type inhibitor.
Experimental Protocols
The following is a detailed methodology for a standard in vitro mushroom tyrosinase inhibition assay, as commonly cited in the literature.
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Test compounds (this compound and other benzaldehydes)
-
Kojic acid (as a positive control)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for a defined period.
-
Substrate Solution: Prepare a stock solution of L-DOPA in phosphate buffer.
-
Test Compound Solutions: Dissolve the test compounds and kojic acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to obtain a range of desired concentrations. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
3. Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations (or DMSO for the control)
-
-
Add the tyrosinase enzyme solution to each well and pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475-490 nm) using a microplate reader. Take readings at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) to monitor the formation of dopachrome.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
4. Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control reaction (with DMSO instead of the inhibitor).
-
A_sample is the absorbance of the reaction with the test compound.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the melanin synthesis pathway.
Caption: Workflow for Tyrosinase Inhibition Assay.
Caption: Melanin Synthesis Pathway and Tyrosinase Inhibition.
References
Detecting Traces of 4-Ethylbenzaldehyde: A Comparative Guide to GC-MS and HPLC-UV Methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of trace-level impurities like 4-Ethylbenzaldehyde is critical for ensuring product quality, safety, and regulatory compliance. This guide provides a detailed comparison of two robust analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). We present experimental protocols and performance data to assist in selecting the most suitable method for your specific analytical needs.
At a Glance: Method Comparison
| Parameter | GC-MS without Derivatization | HPLC-UV with DNPH Derivatization |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity of the dinitrophenylhydrazone derivative, with UV absorbance detection. |
| Sample Volatility | Requires the analyte to be volatile and thermally stable. | Suitable for non-volatile and thermally labile compounds after derivatization. |
| Derivatization | Not required for this compound. | Mandatory pre-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH). |
| Sensitivity | Generally offers high sensitivity and selectivity. | Sensitivity is enhanced by the chromophore of the DNPH derivative. |
| Specificity | High, based on characteristic mass fragmentation patterns. | Good, but can be susceptible to interferences from other carbonyl compounds. |
| Analysis Time | Typically faster run times. | Can be longer due to the derivatization step. |
Quantitative Performance Data
The following tables summarize the typical validation parameters for the detection of aromatic aldehydes using GC-MS and HPLC-UV. While specific data for this compound is limited, the presented data for structurally similar compounds provide a reliable benchmark.
Table 1: GC-MS Performance Data for Aromatic Aldehydes
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 1 - 10 µg/L |
| Limit of Quantitation (LOQ) | 3 - 30 µg/L |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Table 2: HPLC-UV Performance Data for Aromatic Aldehydes (as DNPH derivatives)
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/L |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Workflows and Protocols
A clear understanding of the experimental workflow is essential for successful method implementation.
Caption: Workflow for the analysis of this compound by GC-MS.
Detailed Experimental Protocol: GC-MS Method
This protocol is a representative method for the analysis of this compound traces.
1. Sample Preparation:
-
Accurately weigh 1 g of the sample into a clean glass vial.
-
Add 5 mL of a suitable volatile solvent such as dichloromethane or hexane.
-
Vortex the mixture for 1 minute to ensure thorough extraction.
-
Filter the extract through a 0.45 µm syringe filter into a GC autosampler vial.
2. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 134, 133, 105).
Detailed Experimental Protocol: HPLC-UV Method (with DNPH Derivatization)
This protocol outlines a typical procedure for the analysis of this compound using HPLC-UV following derivatization.
1. Derivatization Reagent Preparation:
-
Prepare a saturated solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile (B52724).
-
Acidify the solution by adding a small amount of concentrated sulfuric acid (e.g., 10 µL per 10 mL of solution).
2. Sample Derivatization:
-
To 1 mL of the sample extract (prepared as in the GC-MS method, but using acetonitrile as the solvent), add 1 mL of the DNPH reagent solution.
-
Vortex the mixture and allow it to react at room temperature for at least 1 hour in the dark.
3. HPLC-UV Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50% acetonitrile and 50% water.
-
Linearly increase to 90% acetonitrile over 15 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 360 nm (for the DNPH derivative).
Method Selection Rationale
The choice between GC-MS and HPLC-UV depends on several factors:
-
GC-MS is advantageous when high specificity is required, as the mass spectrum provides a virtual fingerprint of the analyte. It is also a faster method as it does not require a derivatization step. However, it is only suitable for thermally stable and volatile compounds.
-
HPLC-UV with derivatization is often more sensitive and can be applied to a broader range of aldehydes, including those that are not amenable to GC analysis. The derivatization step, while adding time to the sample preparation, significantly enhances the detectability of the analyte.
For routine quality control where speed and specificity are paramount, GC-MS is an excellent choice for the analysis of this compound. For research and development or when the highest sensitivity is required for a range of carbonyl compounds, HPLC-UV with DNPH derivatization offers a robust and reliable alternative. The validation of the chosen method according to ICH guidelines is crucial to ensure the reliability of the generated data.
Safety Operating Guide
Proper Disposal of 4-Ethylbenzaldehyde: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of 4-Ethylbenzaldehyde (B1584596), ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This document provides a detailed protocol for the proper disposal of this compound, a common reagent in organic synthesis. Adherence to these procedures is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is a combustible liquid and is harmful if swallowed.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this chemical.[1] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
In the event of a spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand, and collect it into a suitable, labeled container for disposal.[1] Do not allow the chemical to enter drains or waterways.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 4748-78-1 | [1] |
| Molecular Formula | C9H10O | [2] |
| Boiling Point | 221 °C | [2] |
| Flash Point | 92 °C | [2] |
| Toxicity to Fish (LC50, Danio rerio, 96h) | 23.49 mg/L | |
| Toxicity to Daphnia (EC50, Tetrahymena pyriformis, 48h) | 79.2 mg/L | |
| Biodegradability | Readily biodegradable (98% in 14 days) |
Disposal Decision Workflow
The proper disposal route for this compound depends on its concentration, the volume of waste, and local regulations. The following diagram illustrates the decision-making process for its disposal.
Caption: Disposal workflow for this compound.
Experimental Protocols for Chemical Neutralization
For small quantities of this compound waste, chemical neutralization can be a viable option to render it less hazardous before final disposal. The following protocols are based on general methods for aromatic aldehydes and should be performed by trained personnel in a controlled laboratory setting.
It is crucial to test the chosen neutralization method on a small scale first to ensure a controlled and complete reaction.
Protocol 1: Oxidation with Potassium Permanganate (B83412)
This method oxidizes the aldehyde group to a less reactive carboxylic acid (4-ethylbenzoic acid).
Materials:
-
This compound waste
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (B78521) (NaOH) solution (10%)
-
Sulfuric acid (H2SO4) solution (10%)
-
Sodium bisulfite (NaHSO3)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or pH meter
Procedure:
-
In a fume hood, place the this compound waste in a beaker and add a stir bar.
-
Slowly add a 10% solution of sodium hydroxide to make the solution basic (pH > 12).
-
While stirring vigorously, slowly add a saturated solution of potassium permanganate. The purple color of the permanganate should disappear as it is consumed. Continue adding permanganate solution until a faint, persistent pink or purple color remains, indicating that the oxidation is complete.
-
Quench any excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears.
-
Neutralize the solution to a pH of approximately 7 by slowly adding 10% sulfuric acid.
-
The resulting solution, containing primarily 4-ethylbenzoic acid salts, can typically be disposed of down the drain with copious amounts of water, pending approval from your institution's Environmental Health and Safety (EHS) office and local regulations.
Protocol 2: Adduct Formation with Sodium Bisulfite
This protocol utilizes the reaction of aldehydes with sodium bisulfite to form a water-soluble adduct, which can then be separated from other organic waste.
Materials:
-
This compound waste (preferably dissolved in a water-miscible solvent like ethanol (B145695) or THF)
-
Saturated sodium bisulfite (NaHSO3) solution
-
Separatory funnel
-
Beakers
Procedure:
-
Dissolve the this compound waste in a minimal amount of a water-miscible solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for several minutes to ensure complete reaction and formation of the bisulfite adduct.
-
Allow the layers to separate. The aqueous layer will contain the water-soluble this compound bisulfite adduct.
-
Separate the aqueous layer. This solution should be disposed of as hazardous aqueous waste through an approved waste disposal facility.
Final Disposal Considerations
Regardless of the procedure used, the ultimate disposal of any chemical waste must be in strict accordance with local, state, and federal regulations.[1]
-
Labeling: All waste containers must be clearly and accurately labeled with the chemical name and associated hazards.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Professional Disposal: For bulk quantities or if in-house neutralization is not feasible, the waste must be disposed of through a licensed and approved hazardous waste disposal company.[1][2]
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the workplace.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Ethylbenzaldehyde
Essential safety protocols and operational plans for the laboratory use of 4-Ethylbenzaldehyde, ensuring the protection of researchers and the integrity of scientific work.
This guide provides critical safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is paramount for minimizing risks and ensuring a safe research environment for all personnel. The following sections detail the necessary personal protective equipment (PPE), emergency procedures, and disposal plans.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The minimum required PPE includes a laboratory coat and close-toed footwear.[1] Based on a thorough risk assessment, the following specific PPE is mandatory:
-
Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are essential to shield against accidental splashes.[1]
-
Hand Protection: Wear appropriate, chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Skin and Body Protection: A lab coat is required. For tasks with a higher risk of splashing, consider additional protective clothing.[1][2]
-
Respiratory Protection: Use only with adequate ventilation. In cases where ventilation is insufficient or during a large spill, a NIOSH-approved respirator may be necessary. Respirators are not a substitute for proper engineering controls like a fume hood.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical, chemical, and toxicological properties.
| Property | Value |
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol [3] |
| Physical State | Liquid[1][3] |
| Boiling Point | 221°C[1][4] |
| Flash Point | 92°C / 197.6°F[1][2][4] |
| Relative Density | 0.98 - 1.00[1][4] |
| LD50 Oral (rat, males) | 1900 mg/kg[3] |
| LD50 Oral (rat, females) | 1450 mg/kg[3] |
| Exposure Limits (OSHA, NIOSH, ACGIH) | No data available[1] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is essential for laboratory safety.
Handling and Storage Protocol
Step 1: Preparation
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][3]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][3]
-
Confirm all necessary PPE is available and in good condition.
Step 2: Handling
-
Avoid all direct contact with skin, eyes, and clothing.[1]
-
Avoid inhaling fumes.[1]
-
Do not eat, drink, or smoke in the area where this compound is handled.[1]
-
Keep the chemical away from heat, sparks, and open flames, as it is a combustible liquid.[2][5]
Step 3: Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][5]
-
This material is air-sensitive; storing it under an inert atmosphere is recommended.[2][3][5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2][3][5]
Emergency Procedures: First Aid and Spill Response
Immediate and appropriate action during an emergency can significantly mitigate harm.
First Aid Measures
-
General Advice: In case of exposure, immediately remove any contaminated clothing.[1] Move out of the dangerous area and show the Safety Data Sheet (SDS) to the attending physician.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[1][3][6]
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical aid.[1][3][6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][6]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1]
Spill Cleanup Protocol
The response to a spill depends on its size and the immediate risk it poses.
Minor Spill (Incidental Release)
-
Alert Personnel: Notify others in the immediate area of the spill.[7]
-
Secure the Area: Ensure adequate ventilation and remove all sources of ignition.[2][5]
-
Don PPE: Wear the appropriate PPE, including gloves, goggles, and a lab coat.[7][8]
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[1][9] Start from the outside and work towards the center.[7]
-
Collect Waste: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[1][7]
-
Decontaminate: Wash the spill area with soap and water.[7][9]
-
Report: Inform your supervisor about the incident.
Major Spill (Emergency Release)
-
Evacuate: Immediately evacuate the area.
-
Alert Others: Pull the fire alarm if the spill poses a fire hazard and alert all personnel to evacuate.[10]
-
Call for Help: Contact your institution's emergency response team and, if necessary, the local fire department.[10]
-
Isolate: If it is safe to do so, close doors to the affected area to contain vapors.
-
Do Not Re-enter: Await the arrival of trained emergency responders.
Disposal Plan
Proper disposal of this compound and associated waste is a critical final step.
-
Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and also consult state and local regulations.[1]
-
Collection: Collect unused this compound and any spill cleanup materials in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant.[1] Contact a licensed professional waste disposal service for this purpose.[11]
-
Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.[11][12] Do not empty into drains.[3]
Safe Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. This compound 4748-78-1 | TCI AMERICA [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. chemkleancorp.com [chemkleancorp.com]
- 11. capotchem.cn [capotchem.cn]
- 12. tcichemicals.com [tcichemicals.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
